molecular formula C10H12N2O3 B1349698 4-(4-Morpholinyl)-picolinic acid CAS No. 66933-68-4

4-(4-Morpholinyl)-picolinic acid

Cat. No.: B1349698
CAS No.: 66933-68-4
M. Wt: 208.21 g/mol
InChI Key: WNGUXTKNKZIMJC-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-picolinic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGUXTKNKZIMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368782
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66933-68-4
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)pyridine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(4-Morpholinyl)-picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(4-Morpholinyl)-picolinic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on computationally predicted values from reputable cheminformatics platforms. These predictions offer valuable insights for researchers in drug discovery and development, aiding in the preliminary assessment of this molecule's potential as a drug candidate. The guide also outlines standard experimental protocols for the determination of key physicochemical parameters, providing a framework for empirical validation.

Introduction

This compound is a heterocyclic organic compound incorporating both a picolinic acid moiety and a morpholine ring. Picolinic acid and its derivatives are known for their chelating properties and are of interest in medicinal chemistry. The morpholine substituent can influence the molecule's polarity, solubility, and metabolic stability. Understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulation strategies.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were obtained from cheminformatics software and should be considered as estimates. Experimental verification is highly recommended.

PropertyPredicted ValueUnit
IUPAC Name 4-morpholin-4-ylpyridine-2-carboxylic acid-
Molecular Formula C₁₀H₁₂N₂O₃-
Molecular Weight 208.22 g/mol
pKa (strongest acidic) 3.25-
pKa (strongest basic) 5.09-
LogP 0.45-
LogD (at pH 7.4) -1.76-
Water Solubility 2.58g/L
Melting Point 185°C
Boiling Point 400.9°C at 760 mmHg
Topological Polar Surface Area (TPSA) 62.99Ų
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 5-
Rotatable Bonds 2-

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical validation of the predicted properties, this section outlines standard experimental methodologies for determining pKa, solubility, and LogP.

Determination of pKa (Acid Dissociation Constant)

The pKa, the negative logarithm of the acid dissociation constant (Ka), is a critical parameter that indicates the strength of an acid and helps predict the ionization state of a molecule at different pH levels.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination.[1][2]

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in purified water. Ensure the compound is fully dissolved.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions at the experimental temperature (typically 25 °C). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For diprotic or polyprotic substances, multiple inflection points and corresponding pKa values may be observed.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's bioavailability.

Methodology: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[3]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the measured concentration of the saturated solution, typically in units of g/L or mg/mL.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Methodology: Shake-Flask Method

The shake-flask method is the classical approach for LogP determination.[4][5]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to a flask.

  • Equilibration: Shake the flask for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Mandatory Visualizations

Experimental Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (Known Concentration) titrate Titrate with Standardized Base prep_solution->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH vs. Titrant Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Key Physicochemical Properties in Drug Discovery

Physicochemical_Properties_Relationship cluster_properties Core Physicochemical Properties cluster_adme Predicted ADME Properties Compound Test Compound (this compound) pKa pKa (Ionization State) Compound->pKa Solubility Aqueous Solubility Compound->Solubility LogP LogP (Lipophilicity) Compound->LogP Absorption Absorption pKa->Absorption Excretion Excretion pKa->Excretion Solubility->Absorption Solubility->Excretion LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism

Caption: Influence of core physicochemical properties on ADME profile.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound. While computational predictions are invaluable for initial screening and hypothesis generation, they must be substantiated by experimental data. The outlined protocols offer standardized approaches for obtaining reliable measurements of pKa, solubility, and LogP. A thorough characterization of these properties is a critical step in the comprehensive evaluation of this compound for its potential applications in drug development and other scientific research.

References

In Vitro Mechanism of Action of 4-(4-Morpholinyl)-picolinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative in vitro mechanism of action of 4-(4-Morpholinyl)-picolinic acid, a novel small molecule with potential therapeutic applications. Based on extensive analysis of structurally related compounds, this document posits that the primary mode of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. The morpholine moiety, a recurrent pharmacophore in numerous kinase inhibitors, is hypothesized to be crucial for the compound's activity. This guide provides a comprehensive overview of the core signaling pathway, detailed experimental protocols for assessing in vitro activity, and quantitative data from analogous compounds to support the proposed mechanism.

Introduction

While direct experimental data on this compound is not yet publicly available, a significant body of research on analogous structures containing a morpholine group appended to a heterocyclic core strongly indicates a conserved mechanism of action centered on the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers and other diseases. The presence of the morpholine ring is frequently associated with potent and selective inhibition of PI3K and/or mTOR kinases.[1] This document synthesizes the available information on these related compounds to construct a probable mechanistic framework for this compound.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The central hypothesis is that this compound functions as an ATP-competitive inhibitor of class I PI3K isoforms and potentially mTOR. The morpholine oxygen is proposed to form a critical hydrogen bond within the ATP-binding pocket of these kinases, a common interaction for this chemical group.[1] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This, in turn, impacts a cascade of cellular processes, including cell cycle progression, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Compound 4-(4-Morpholinyl)- picolinic acid Compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (Cell Proliferation, Survival, etc.) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt mTORC1->Downstream

Figure 1: Proposed PI3K/Akt/mTOR signaling pathway inhibition.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro inhibitory activities of various compounds containing a morpholine moiety against key kinases in the PI3K/Akt/mTOR pathway. This data, gathered from publicly available literature, provides a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Morpholine-Containing Compounds

Compound ClassTarget KinaseIC50 (nM)Reference
4-Morpholino-2-phenylquinazolinesPI3K p110α2.0[2]
Thieno[3,2-d]pyrimidine derivative (15e)PI3K p110α2.0[2]
4-Morpholinopyrrolopyrimidine (9)PI3Kα-[3]
4-Morpholinopyrrolopyrimidine (46)PI3Kα / mTOR-[3]
4-Morpholinopyrrolopyrimidine (48)PI3Kα / mTOR-[3]
Aminoxy-substituted ZSTK474 analog (6n)PI3Kδ12.6[4]
Aminoxy-substituted ZSTK474 analog (6o)PI3Kδ8.6[4]
Aminoxy-substituted ZSTK474 analog (6n)PI3Kα89.3[4]
Aminoxy-substituted ZSTK474 analog (6o)PI3Kα10.9[4]
Bifunctional inhibitor (6r)PI3Kα130[4]
Bifunctional inhibitor (6s)PI3Kα107[4]
Bifunctional inhibitor (6r)PI3Kδ236[4]
Bifunctional inhibitor (6s)PI3Kδ137[4]

Table 2: In Vitro Anti-proliferative Activity of Morpholine-Containing Compounds

Compound ClassCell LineIC50 (µM)Reference
Thieno[3,2-d]pyrimidine derivative (15e)A375 melanoma0.58[2]
Bifunctional inhibitor (6s)A3757.0[4]
Bifunctional inhibitor (6s)D549.9[4]
Bifunctional inhibitor (6s)SET-2-[4]
Bifunctional inhibitor (6r)A37510.7[4]
Bifunctional inhibitor (6r)D5417.3[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase, compound, and substrate Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Reaction_Step Allow kinase reaction to proceed Initiation->Reaction_Step Termination Terminate reaction Reaction_Step->Termination Detection_Step Detect product formation (e.g., luminescence, fluorescence) Termination->Detection_Step Analysis Calculate IC50 values Detection_Step->Analysis

Figure 2: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and/or mTOR kinase

  • Kinase substrate (e.g., phosphatidylinositol)

  • ATP

  • Test compound (this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted test compound in kinase buffer.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection reagent and a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of the test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against compound concentration.

Conclusion

The structural analogy of this compound to known PI3K/mTOR inhibitors provides a strong rationale for its proposed mechanism of action. The morpholine moiety is a well-established pharmacophore that confers potent inhibitory activity against these key oncogenic kinases. The experimental protocols and comparative data presented in this guide offer a robust framework for the in vitro characterization of this compound. Future studies should focus on direct enzymatic and cellular assays to confirm the hypothesized mechanism and to elucidate the specific kinase isoform selectivity profile of this compound. Such investigations will be crucial in determining its potential as a novel therapeutic agent.

References

Biological Activity of Picolinic Acid Derivatives Incorporating a Morpholine Moiety: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities. Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and morpholine, a saturated heterocycle, are two such scaffolds.[1][2] Picolinic acid and its derivatives are known to possess diverse biological functions, including neuroprotective, immunological, and anti-proliferative effects.[3] The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties, metabolic stability, and target engagement.[2]

This technical guide provides an in-depth overview of the biological activities of derivatives that combine the picolinic acid core with a morpholine moiety, or feature a 4-morpholinyl substitution on a related heterocyclic system. While direct studies on 4-(4-morpholinyl)-picolinic acid are limited in the available literature, this document synthesizes findings from closely related analogues to provide a comprehensive picture of their therapeutic potential, focusing on anticancer and enzyme-inhibiting properties. We will delve into quantitative biological data, detailed experimental methodologies, and the signaling pathways these molecules modulate.

Anticancer and Anti-proliferative Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives combining picolinic acid and morpholine features have shown significant promise in this area, primarily through mechanisms involving the inhibition of cell proliferation and key oncogenic signaling pathways.

Picolinamide Derivatives as Antiproliferative Agents

A series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines.[4][5] These compounds demonstrated dose-dependent inhibition of proliferation in both hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116) cells, with many exhibiting activity at low micromolar concentrations.[4][5] Notably, compound 5q emerged as a promising lead, not only showing potent in vitro activity but also significantly inhibiting colon cancer growth in vivo with a suppression rate of 70% to 90%.[4][5] The mechanism of action for compound 5q was linked to the inhibition of angiogenesis and the induction of apoptosis.[4][5]

Similarly, a series of N-methyl-picolinamide-4-thiol derivatives were developed and tested, with compound 6p displaying potent and broad-spectrum anti-proliferative activities across several human cancer cell lines, reportedly exceeding the efficacy of the approved drug sorafenib in some cases.[6]

Table 1: Antiproliferative Activity of Selected Picolinamide Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
5q (a 4-(4-formamidophenylamino) derivative) HepG2, HCT116 Low micromolar [4][5]

| 6p (a 4-thiol derivative) | Various human cancer lines | Potent (Reportedly > Sorafenib) |[6] |

Experimental Protocol: MTT Cell Proliferation Assay

The antiproliferative activity of the picolinamide derivatives was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_measure Measurement cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate for 48-72h (Drug Action) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Fig. 1: Standard workflow for an MTT-based cell proliferation assay.
Morpholine-Containing Heterocycles as Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors.

PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its deregulation is frequently observed in human cancers, making it a prime target for therapeutic intervention.[7] A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines were evaluated as inhibitors of the PI3K p110α isoform.[8] The thieno[3,2-d]pyrimidine derivative 15e demonstrated particularly potent and selective inhibitory activity against p110α.[8] Further research on 4-morpholinopyrrolopyrimidine derivatives led to the discovery of both selective PI3Kα inhibitors and dual PI3Kα/mTOR inhibitors, such as compounds 46 and 48 .[7] These dual inhibitors effectively suppressed pathway-specific biomarkers, such as the phosphorylation of Akt, and demonstrated significant tumor growth inhibition in vitro and in vivo.[7]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor 4-Morpholino Derivatives (e.g., 15e, 46) Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibitors

Fig. 2: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Table 2: Activity of Morpholine Derivatives as Kinase Inhibitors

Compound ID Target(s) IC50 (Enzymatic) IC50 (Cell-based) Cell Line Reference
15e PI3K p110α 2.0 nM 0.58 µM A375 Melanoma [8]
46 PI3Kα / mTOR Potent (dual) Not specified MDA361 Breast [7]

| 6p | Aurora-B Kinase | Selective | Not specified | Not specified |[6] |

Aurora Kinase Inhibition: Aurora kinases are essential for proper cell division (mitosis), and their inhibition is another validated anticancer strategy. The N-methyl-picolinamide-4-thiol derivative 6p was found to be a selective inhibitor of Aurora-B kinase, rationalizing its potent anti-proliferative effects.[6]

AuroraB_Role cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase (in Chromosomal Passenger Complex) AuroraB->Metaphase regulates AuroraB->Cytokinesis regulates Function Ensures Correct: - Chromosome Alignment - Spindle Checkpoint - Cytokinesis AuroraB->Function Inhibitor Compound 6p Inhibitor->AuroraB

Fig. 3: Simplified role of Aurora B kinase in mitosis.
Experimental Protocol: Kinase Inhibition Assay (Generic HTRF)

The inhibitory activity of compounds against specific kinases is often measured using formats like Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To quantify the inhibition of kinase-mediated phosphorylation of a substrate.

Methodology:

  • Reaction Mixture: In a microplate well, the kinase enzyme, a specific substrate (often a biotinylated peptide), and ATP are combined in a reaction buffer.

  • Compound Addition: Test compounds at various concentrations are added to the wells. A control with no inhibitor (maximum activity) and a control with no enzyme (background) are included.

  • Kinase Reaction: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: A detection mixture is added. This typically contains:

    • A Europium cryptate-labeled antibody that specifically recognizes the phosphorylated form of the substrate.

    • Streptavidin-XL665 (or another acceptor fluorophore) which binds to the biotin tag on the substrate.

  • HTRF Signal Generation: If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the XL665 acceptor into close proximity. When excited with a laser (at ~337 nm), the donor transfers energy to the acceptor (FRET), which then emits light at a longer wavelength (~665 nm).

  • Signal Reading: The plate is read on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths. The ratio of these signals is calculated.

  • Data Analysis: A high signal ratio indicates high kinase activity, while a low ratio indicates inhibition. The IC50 is calculated by plotting the signal ratio against the inhibitor concentration.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Bacterial ureases are significant virulence factors in several diseases, including peptic ulcers (by Helicobacter pylori) and urinary tract infections.[9] Therefore, urease inhibitors have therapeutic potential. A study investigating morpholine derivatives containing an azole nucleus identified potent urease inhibitors.[9] A 1,3-thiazole derivative, compound 10 , proved to be the most potent, with an IC50 value in the low micromolar range.[9]

Table 3: Urease Inhibitory Activity

Compound ID Source Organism (Urease) IC50 (µM) Reference

| 10 (a 1,3-thiazole derivative) | Jack Bean | 2.37 ± 0.19 |[9] |

Experimental Protocol: In Vitro Urease Inhibition Assay

A common method to measure urease activity and its inhibition is by quantifying the amount of ammonia produced using the Berthelot (indophenol) method.

Objective: To determine the IC50 of a compound against urease.

Methodology:

  • Pre-incubation: Urease enzyme solution (e.g., from Jack Bean) is pre-incubated with various concentrations of the test compound in a buffer (e.g., phosphate buffer, pH 7.0) for a short period (e.g., 15 minutes) at a set temperature.

  • Reaction Initiation: A solution of urea is added to the mixture to start the enzymatic reaction. The reaction is allowed to proceed for a defined time (e.g., 30 minutes).

  • Reaction Termination & Color Development: The reaction is stopped, and the colorimetric reagents are added. This is typically a two-step process:

    • Reagent A: An alkaline mixture of phenol and sodium nitroprusside is added.

    • Reagent B: Sodium hypochlorite solution is added.

  • Incubation for Color: The mixture is incubated for a period (e.g., 20-30 minutes) to allow for the formation of a stable blue-colored indophenol complex, whose intensity is proportional to the ammonia concentration.

  • Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer or plate reader at approximately 630 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control well (enzyme + urea, no inhibitor). The IC50 value is determined from the dose-response curve.

Urease_Inhibition Urea Urea Urease Urease (Active Site) Urea->Urease binds to Products Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Products catalyzes hydrolysis Blocked Urease (Blocked) Inhibitor Inhibitor (e.g., Compound 10) Inhibitor->Urease blocks active site

Fig. 4: Mechanism of competitive urease inhibition.

Conclusion

The amalgamation of picolinic acid and morpholine scaffolds, either within the same molecule or as key features in related heterocyclic systems, gives rise to a versatile class of compounds with significant biological activities. The reviewed literature demonstrates their potential as potent anticancer agents, acting through the inhibition of cell proliferation and critical oncogenic pathways like PI3K/mTOR and Aurora kinases.[4][6][7][8] Furthermore, their capacity to inhibit other enzymes, such as bacterial urease, highlights a broader therapeutic potential.[9] The data presented in this guide underscore the value of these derivatives as promising leads for further optimization and development in the pursuit of novel therapeutics. Future research focusing on the synthesis and evaluation of direct this compound derivatives is warranted to fully explore the chemical space and therapeutic utility of this specific structural motif.

References

In Silico Modeling of 4-(4-Morpholinyl)-picolinic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Morpholinyl)-picolinic acid is a novel small molecule with potential therapeutic applications. Its structure, combining a picolinic acid scaffold with a morpholine moiety, suggests possible interactions with various biological targets. Picolinic acid and its derivatives are known to engage a range of receptors and enzymes. Based on preliminary structural analysis and literature on related compounds, the G protein-coupled receptor 35 (GPR35) is proposed as a high-priority candidate for in-depth investigation.

GPR35 is a historically orphan receptor increasingly recognized for its role in inflammation, pain, and cardiovascular diseases.[1][2] It is expressed in immune cells, the gastrointestinal tract, and sensory neurons.[1][3] The deorphanization of GPR35 has been challenging due to significant pharmacological differences between human and rodent orthologs and the lack of high-potency endogenous ligands.[1][2]

This technical guide outlines a systematic approach to characterize the binding of this compound to its putative receptor, GPR35, using a combination of in silico modeling and experimental validation techniques.

Quantitative Data Summary of Known GPR35 Ligands

To establish a benchmark for evaluating the potency and efficacy of this compound, the following tables summarize quantitative data for known GPR35 agonists. These compounds are frequently used as reference ligands in GPR35 research.

Table 1: Potency of GPR35 Agonists in Functional Assays

CompoundAssay TypeSpeciesCell LineEC50Reference
ZaprinastCalcium MobilizationHumanHEK293840 nM[4]
ZaprinastCalcium MobilizationRatHEK29316 nM[4]
Zaprinastβ-Arrestin-2 RecruitmentHumanHEK293~4 µM (pEC50 5.4)[4]
Zaprinastβ-Arrestin-2 RecruitmentRatHEK293~79 nM (pEC50 7.1)[4]
Kynurenic Acidβ-Arrestin-2 RecruitmentHumanHEK293Low potency[5]
LodoxamideNot SpecifiedHumanNot SpecifiedNot Specified[6]
OlsalazineERK PhosphorylationHuman/MouseNot SpecifiedHigh Potency[6][7]
Compound 50*Not SpecifiedNot SpecifiedNot Specified5.8 nM[7]

*6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one

Table 2: Binding Affinity of GPR35 Ligands

CompoundAssay TypeSpeciesKd / KiReference
[3H]PSB-13253Radioligand BindingHumanKd = 5.3 nM[8]
CID2745687Not SpecifiedHumanKi = 10-20 nM[6][7]
Fluorescent ProbeBRET BindingNot SpecifiedKd = 3.9 nM[6][7]

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and GPR35 involves a multi-step process, beginning with the generation of a reliable receptor model, followed by docking simulations to predict the binding mode, and culminating in molecular dynamics simulations to assess the stability of the complex.

cluster_0 In Silico Modeling Workflow seq GPR35 Sequence Acquisition (UniProt) tpl Template Selection (PDB, GPCRdb) seq->tpl hm Homology Modeling (MODELLER, SWISS-MODEL) tpl->hm val Model Validation (PROCHECK, Ramachandran Plot) hm->val dock Molecular Docking (AutoDock Vina, Glide) val->dock md_setup MD Simulation Setup (Membrane Embedding, Solvation) val->md_setup lig Ligand Preparation (2D to 3D, Energy Minimization) lig->dock pose Pose Analysis & Scoring dock->pose pose->md_setup md_run Molecular Dynamics Simulation (GROMACS, AMBER) md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, Interaction Energy) md_run->md_analysis cluster_1 Experimental Validation Workflow clone Cloning & Expression (GPR35 in HEK293/CHO cells) mem_prep Membrane Preparation clone->mem_prep func Functional Assays clone->func binding Binding Assays (Radioligand Competition) mem_prep->binding data Data Analysis (Determine Ki, EC50, Emax) binding->data ca_assay Calcium Mobilization func->ca_assay barr_assay β-Arrestin Recruitment func->barr_assay ca_assay->data barr_assay->data cluster_2 GPR35 Signaling Pathways cluster_gprotein G-Protein Dependent cluster_arrestin β-Arrestin Dependent ligand 4-(4-Morpholinyl)- picolinic acid gpr35 GPR35 ligand->gpr35 binds ga13 Gα13 gpr35->ga13 activates ga_i Gαi/o gpr35->ga_i activates barr2 β-Arrestin-2 gpr35->barr2 recruits rhoa RhoA ga13->rhoa activates rock ROCK rhoa->rock activates cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton ac Adenylyl Cyclase ga_i->ac inhibits camp ↓ cAMP ac->camp erk ERK1/2 barr2->erk activates internalization Receptor Internalization barr2->internalization gene_transcription Gene Transcription erk->gene_transcription

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(4-Morpholinyl)-picolinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(4-Morpholinyl)-picolinic acid. While experimental data for this specific compound is not widely published, this document outlines the predicted spectroscopic characteristics based on an analysis of its constituent chemical moieties: a picolinic acid core and a 4-morpholinyl substituent. This guide furnishes detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) to facilitate the empirical analysis of this compound. All predicted quantitative data are presented in structured tables for clarity. Furthermore, a logical workflow for the spectroscopic analysis is visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and related novel chemical entities.

Introduction

This compound is a heterocyclic organic compound that incorporates both a picolinic acid and a morpholine scaffold. Picolinic acid and its derivatives are known for their roles as chelating agents and are found in various biologically active molecules.[1] The morpholine ring is a common feature in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[2] The combination of these two moieties in this compound suggests its potential utility in drug discovery and materials science.

Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry are indispensable tools in this process. This guide provides a predictive analysis of the spectral data for this compound and detailed methodologies for its empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of picolinic acid and N-aryl morpholine derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-37.0 - 7.2d
Pyridine H-57.8 - 8.0d
Pyridine H-68.5 - 8.7s
Morpholine -CH₂-N-3.4 - 3.6t
Morpholine -CH₂-O-3.8 - 4.0t
Carboxylic Acid -OH12.0 - 13.0br s

Note: Predicted shifts are relative to TMS in a solvent like DMSO-d₆. Coupling constants (J) are expected to be in the range of 2-8 Hz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid C=O165 - 168
Pyridine C-2148 - 151
Pyridine C-3110 - 113
Pyridine C-4155 - 158
Pyridine C-5115 - 118
Pyridine C-6147 - 150
Morpholine -CH₂-N-48 - 52
Morpholine -CH₂-O-66 - 69

Note: Predicted shifts are relative to TMS in a solvent like DMSO-d₆.

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)2950 - 2850Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C, C=N (Aromatic Ring)1600 - 1450Medium-Strong
C-N (Aryl-Amine)1340 - 1260Strong
C-O-C (Ether)1120 - 1080Strong
Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for this compound

IonPredicted m/z
[M+H]⁺209.09
[M+Na]⁺231.07
[M-H]⁻207.08

Note: M represents the parent molecule. The exact mass is calculated based on the molecular formula C₁₀H₁₂N₂O₃.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a clean 5 mm NMR tube.[3]

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[1]

3.1.2. Data Acquisition

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

  • For ¹³C NMR, a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[4]

3.2.2. Data Acquisition

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • To enhance ionization, add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.[5]

3.3.2. Data Acquisition

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

  • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Elemental Formula MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis.

Conclusion

This technical guide provides a predictive framework and detailed experimental protocols for the comprehensive spectroscopic analysis of this compound. The tabulated predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry serve as a valuable reference for researchers. The provided methodologies offer a clear path for the empirical determination and verification of the structure of this compound. The successful application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of this compound, thereby enabling its further investigation and potential application in various scientific domains.

References

A Technical Guide to the Discovery, Natural Sources, and Analysis of Picolinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of picolinic acid and its analogs, focusing on their discovery, natural origins, and the analytical methodologies used for their study. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those investigating the multifaceted roles of these compounds in biological systems.

Discovery and Endogenous Nature of Picolinic Acid

Picolinic acid, systematically named pyridine-2-carboxylic acid, is an organic compound and an isomer of nicotinic acid (vitamin B3).[1] It is a catabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[2][3] This endogenous metabolite has been detected in various biological fluids and tissues, including human milk, pancreatic juice, intestinal homogenates, blood serum, and cerebrospinal fluid.[2][4] The presence of picolinic acid in these biological matrices underscores its physiological relevance.

Historically, the chelating properties of picolinic acid were first reported by Weidel in 1879, who observed its ability to bind with copper and iron.[4] Its role as a tryptophan metabolite was later elucidated, solidifying its status as a naturally occurring biomolecule.

Natural Sources and Biosynthesis

The primary natural source of picolinic acid in mammals is the metabolic breakdown of L-tryptophan.[2] Over 95% of tryptophan turnover in the central nervous system is attributed to the kynurenine pathway, which, in addition to picolinic acid, produces other neuroactive compounds.[4] Picolinic acid is biosynthesized in the liver and kidneys and is stored in the pancreas.[5]

Beyond its endogenous production in mammals, certain microorganisms are also known to produce picolinic acid and its derivatives.

The Kynurenine Pathway: The Biosynthetic Route to Picolinic Acid

The biosynthesis of picolinic acid is intricately linked to the kynurenine pathway, a major route for tryptophan degradation. The pathway is initiated by the enzymatic cleavage of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[4] A key intermediate, 2-amino-3-carboxymuconic semialdehyde, can either spontaneously cyclize to form the neurotoxin quinolinic acid or be enzymatically converted to picolinic acid by the enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD).[4]

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Three_Hydroxykynurenine Three_Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Three_Hydroxyanthranilic_acid Three_Hydroxyanthranilic_acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_acid Aminocarboxymuconate_semialdehyde 2-amino-3-carboxymuconate semialdehyde Three_Hydroxyanthranilic_acid->Aminocarboxymuconate_semialdehyde 3HAO Picolinic_acid Picolinic_acid Aminocarboxymuconate_semialdehyde->Picolinic_acid ACMSD Quinolinic_acid Quinolinic_acid Aminocarboxymuconate_semialdehyde->Quinolinic_acid Non-enzymatic NAD NAD+ Quinolinic_acid->NAD

Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

Quantitative Data of Picolinic Acid in Biological Samples

The concentration of picolinic acid can vary significantly depending on the biological matrix and physiological state. The following table summarizes representative quantitative data from the literature.

Biological SampleConcentration RangeSpeciesReference
Human Milk~30 times higher than cow's milkHuman[5]
Human Blood SerumDetectable levelsHuman[6]
Urine2.8 - 13.5 ug/mgCR (Optimal Range)Human[7]

Analogs of Picolinic Acid: Natural and Synthetic

A number of natural and synthetic analogs of picolinic acid have been identified, some with significant biological activities.

  • Nicotinic Acid and Isonicotinic Acid: These are isomers of picolinic acid, with the carboxylic acid group at the 3- and 4-positions of the pyridine ring, respectively.[1]

  • Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): Found in bacterial endospores, it is also a product of oxidative degradation of vitamins and coenzymes.[8]

  • 3-Hydroxypicolinic Acid: This is a building block of several bacterial secondary metabolites and is synthesized from L-lysine.[9]

  • Fusaric Acid: A microbial toxin produced by various Fusarium species, it exhibits antibiotic properties.[10]

  • Streptonigrin: An antibiotic with antitumor properties.[10]

  • Pyridomycin: An antibiotic effective against tuberculosis-causing bacteria.[10]

  • Herbicidal Analogs: Synthetic derivatives such as clopyralid and picloram are used as herbicides.[5][11]

Experimental Protocols for Picolinic Acid Analysis

The quantification of picolinic acid in complex biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

HPLC Method for Picolinic Acid Quantification in Biological Fluids

This protocol is adapted from a method developed for the analysis of picolinic acid in milk, blood serum, and tissue culture supernatant.[6][12]

5.1.1. Sample Preparation

  • Deproteinization: To 1 mL of the biological sample (e.g., serum), add an equal volume of a precipitating agent like perchloric acid.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

5.1.2. HPLC Conditions

  • Column: C18 reversed-phase column.[6]

  • Mobile Phase: An ion-pairing reagent such as tetrabutylammonium hydrogen sulfate in a suitable buffer (e.g., phosphate buffer) is used to improve the retention and separation of the polar picolinic acid.[6][12]

  • Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[12]

5.1.3. Post-column Derivatization for Enhanced Sensitivity

For trace-level detection, a post-column derivatization method can be employed.[13]

  • After separation on the HPLC column, the eluent is mixed with a solution of zinc acetate.

  • The mixture is then irradiated with UV light, which induces fluorescence.

  • The fluorescence is measured at an excitation wavelength of 336 nm and an emission wavelength of 448 nm.[13]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_post_column Optional: Post-Column Derivatization Biological_Sample Biological Sample (e.g., Serum) Deproteinization Deproteinization (e.g., with Perchloric Acid) Biological_Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Mix_Zinc Mix with Zinc Acetate Separation->Mix_Zinc For high sensitivity Data_Analysis Data_Analysis Detection->Data_Analysis UV_Irradiation UV Irradiation Mix_Zinc->UV_Irradiation Fluorescence_Detection Fluorescence Detection (Ex: 336 nm, Em: 448 nm) UV_Irradiation->Fluorescence_Detection Fluorescence_Detection->Data_Analysis

Experimental Workflow for HPLC Analysis of Picolinic Acid.

Biological Roles and Signaling Pathways

Picolinic acid exhibits a wide range of biological activities, many of which are attributed to its ability to chelate divalent and trivalent metal ions, such as zinc, iron, and chromium.[1][5] This chelation facilitates the transport and absorption of these essential minerals.[5]

The known biological effects of picolinic acid include:

  • Neuroprotective effects [2][3]

  • Immunomodulatory functions [2][14]

  • Anti-proliferative effects [2][3]

  • Anti-infective properties [14][15]

Immunomodulatory Signaling

Picolinic acid is considered an immunomodulator that can influence T-cell function. It has been shown to suppress the proliferation and metabolic activity of CD4+ T cells.[16] This effect appears to be mediated, at least in part, through the inhibition of c-Myc activation, a key regulator of cell growth and metabolism.[16] Notably, picolinic acid does not significantly affect upstream signaling molecules like MAPKs (ERK and p38) or the mTOR pathway, suggesting a specific mode of action on T-cell proliferation.[16]

Picolinic_Acid_T_Cell cluster_activation T-Cell Activation cluster_effects Cellular Effects TCR_CD28 TCR/CD28 Stimulation Upstream_Signaling Upstream Signaling (MAPK, mTOR) TCR_CD28->Upstream_Signaling cMyc_Activation c-Myc Activation Upstream_Signaling->cMyc_Activation Metabolic_Activity Metabolic Activity cMyc_Activation->Metabolic_Activity Proliferation Proliferation cMyc_Activation->Proliferation Picolinic_Acid Picolinic Acid Picolinic_Acid->cMyc_Activation Inhibits

References

The Pivotal Role of the Morpholine Moiety in the Structure-Activity Relationship of Picolinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a morpholine ring into the picolinic acid scaffold has emerged as a promising avenue in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of morpholine-substituted picolinic acids and related heterocyclic compounds. It details their biological activities, experimental evaluation protocols, and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship and Biological Activity

The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks, including those based on picolinic acid, can significantly enhance pharmacological properties. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the entire ring can participate in van der Waals interactions within protein binding pockets. Furthermore, the morpholine group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

While direct and extensive SAR studies on a homologous series of morpholine-substituted picolinic acids are not abundantly available in the public domain, valuable insights can be gleaned from studies on structurally related compounds where the morpholine substitution plays a key role in their biological activity. These activities span a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

Morpholine-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. A series of morpholine-substituted tetrahydroquinoline derivatives has been investigated for their mTOR inhibitory activity.

Compound IDSubstitution PatternA549 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
10d 3-fluoro, 5-trifluoromethyl on N-benzoyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 3,5-bis(trifluoromethyl) on N-benzoyl0.033 ± 0.003--
10h 4-methoxy on N-benzoyl-0.087 ± 0.007-

Data extracted from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.

The SAR for these compounds indicates that the presence of trifluoromethyl and morpholine moieties significantly enhances selectivity and potency. Compound 10e emerged as a particularly potent candidate against the A549 lung cancer cell line.

Induction of Apoptosis: A novel derivative of picolinic acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells (A549).

CompoundCell LineIC50 (µM)
Compound 5 (picolinic acid derivative)A54999.93

This compound was found to trigger the activation of caspases 3, 4, and 9, key executioners of apoptosis.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease. Novel morpholine-bearing quinoline derivatives have been evaluated as cholinesterase inhibitors.

Compound IDLinker Length (methylenes)Substitution on 4-N-phenylAChE IC50 (µM)BChE IC50 (µM)
11g 2Unsubstituted1.94 ± 0.1328.37 ± 1.85
11h 22-chloro>11a, 11c, 11d-
11j 24-chloro--
11l 24-methoxy--
12a 3Unsubstituted (amino)comparable to galantamine>11a

Data extracted from a study on novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors.[1]

The SAR of these compounds revealed that a 2-methylene linker between the quinoline and morpholine moieties generally resulted in better AChE inhibition.[1] The nature and position of substituents on the 4-N-phenyl ring also significantly influenced the inhibitory potency.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Morpholine-derived thiazoles have been investigated as inhibitors of bovine carbonic anhydrase II (bCA-II).

Compound IDSubstitution on 4-phenyl of thiazoleN-substitution on thiazolebCA-II IC50 (µM)
4 UnsubstitutedPhenyl24.39 ± 0.71
5 UnsubstitutedBenzyl-
13 p-chloroPhenyl31.50 ± 0.74
14 p-chloroBenzyl-
23 p-nitroPhenyl-
24 p-nitroEthyl-morpholine14.68 ± 0.29
27 p-bromo-23.80 ± 0.44

Data extracted from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.

The SAR indicated that a 4-para-nitrophenyl substitution on the thiazole ring led to a more potent series of compounds. Interestingly, the N-ethyl-morpholine derivative 24 was the most potent compound in this study, highlighting the favorable contribution of the morpholine moiety.

Key Signaling Pathways and Mechanisms of Action

The biological effects of morpholine-substituted picolinic acids and related compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP GTP loading mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibitor Morpholine-Substituted Picolinic Acid Analogs (e.g., mTOR inhibitors) Inhibitor->mTORC1 inhibit Cholinesterase_Inhibition cluster_normal Normal Acetylcholine Hydrolysis cluster_inhibition Inhibition by Morpholine Derivatives ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh_i Acetylcholine Blocked Inhibited AChE ACh_i->Blocked binding blocked AChE_i AChE Inhibitor Morpholine-Quinoline Derivative Inhibitor->AChE_i CAII_Inhibition cluster_normal_reaction Normal Catalytic Reaction cluster_inhibition Inhibition CAII_active_site CA-II Active Site (with Zn2+) HCO3 HCO3- CAII_active_site->HCO3 catalyzes H H+ CAII_active_site->H Inhibited_CAII Inhibited CA-II H2O H2O H2O->CAII_active_site CO2 CO2 CO2->CAII_active_site Inhibitor Morpholine-Thiazole Derivative Inhibitor->CAII_active_site binds to Zn2+ ER_Stress_Apoptosis Picolinic_Acid_Derivative Picolinic Acid Derivative ER_Stress ER Stress Picolinic_Acid_Derivative->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP PERK->CHOP Caspase4 Caspase-4 IRE1->Caspase4 ATF6->CHOP Caspase9 Caspase-9 CHOP->Caspase9 Caspase4->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Synthesis_Workflow Start Substituted Tetrahydroquinoline Step1 Nitration (H2SO4, KNO3) Start->Step1 Intermediate1 7-Nitro-THQ Step1->Intermediate1 Step2 Reduction (Zn, NH4Cl) Intermediate1->Step2 Intermediate2 7-Amino-THQ Step2->Intermediate2 Step3 Acylation with Morpholine-4-carbonyl chloride Intermediate2->Step3 Intermediate3 7-Amino-1-(morpholine-4-carbonyl)-THQ Step3->Intermediate3 Step4 Amide Coupling with Substituted Benzoyl Chloride Intermediate3->Step4 Final_Product Final Morpholine-Substituted Tetrahydroquinoline Derivative Step4->Final_Product

References

Potential Therapeutic Targets of 4-(4-Morpholinyl)-picolinic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 4-(4-morpholinyl)-picolinic acid, a novel chemical entity. Lacking direct experimental data for this specific molecule, this document synthesizes current research on the distinct pharmacological activities of its core components: the picolinic acid scaffold and the morpholine moiety. Picolinic acid and its derivatives are known to exhibit a range of biological effects, including anti-inflammatory, neuroprotective, and anticancer activities, often through the modulation of enzymatic pathways. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and target a variety of proteins, notably kinases and enzymes implicated in neurodegenerative diseases. This guide provides a comprehensive analysis of these related compounds, including quantitative data on their biological activity and detailed experimental protocols for relevant assays, to inform and direct future research into the therapeutic potential of this compound.

Introduction: Deconstructing this compound for Target Identification

The rational design of novel therapeutics often begins with an understanding of the structure-activity relationships (SAR) of existing pharmacophores. In the case of this compound, we can infer its potential biological activities by examining its two key structural components:

  • Picolinic Acid Scaffold: An isomer of nicotinic acid, picolinic acid is a natural metabolite of tryptophan.[1] Its derivatives have been investigated for a wide array of pharmacological activities, including antiviral, antineoplastic, and anti-inflammatory effects.[1]

  • Morpholine Moiety: This heterocyclic amine is a common building block in drug discovery, known for its ability to improve physicochemical properties such as solubility and metabolic stability.[2] More importantly, the morpholine ring is often a key pharmacophoric element that interacts with biological targets, particularly kinases and enzymes.[3][4]

This guide will systematically explore the established and emerging therapeutic targets associated with these two motifs to build a predictive framework for the potential applications of this compound.

Potential Therapeutic Target Classes

Based on the extensive literature on picolinic acid derivatives and morpholine-containing drugs, the following therapeutic target classes are proposed for this compound.

Kinase Inhibition

The morpholine moiety is a prominent feature in numerous kinase inhibitors.[4] Its ability to form hydrogen bonds and participate in various molecular interactions makes it a valuable component for binding to the ATP-binding pocket of kinases.[4]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several morpholine-containing molecules have been developed as potent PI3K inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 4-(4-Morpholinyl) -picolinic acid (Potential Inhibitor) Inhibitor->PI3K

Figure 1: Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[6] The resulting increase in LRRK2 kinase activity is a key therapeutic target.[7] The development of LRRK2 inhibitors is an active area of research, with several compounds featuring heterocyclic scaffolds.

LRRK2_Pathway LRRK2_mut Mutant LRRK2 Kinase_act Increased Kinase Activity LRRK2_mut->Kinase_act pRab10 Phosphorylated Rab10 Kinase_act->pRab10 Phosphorylates Rab10 Rab10 (Substrate) Neurodegeneration Neuronal Damage pRab10->Neurodegeneration Contributes to Inhibitor 4-(4-Morpholinyl) -picolinic acid (Potential Inhibitor) Inhibitor->Kinase_act

Figure 2: Hypothesized LRRK2 Inhibition in Parkinson's Disease.
Enzymes in Neurodegenerative Diseases

Morpholine derivatives have been extensively explored as inhibitors of key enzymes involved in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders.[8]

AChE is a primary target in the symptomatic treatment of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.[9] Several morpholine-containing compounds have demonstrated potent AChE inhibitory activity.[3]

BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are central to the formation of amyloid plaques in Alzheimer's disease.[8] Inhibition of BACE-1 is a major therapeutic strategy to slow the progression of the disease.

BACE1_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE-1 BACE1 BACE-1 gamma_secretase γ-Secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor 4-(4-Morpholinyl) -picolinic acid (Potential Inhibitor) Inhibitor->BACE1

Figure 3: Postulated Inhibition of Amyloid-β Production via BACE-1.

Quantitative Data for Related Compounds

The following tables summarize the inhibitory activities of representative picolinic acid derivatives and morpholine-containing compounds against the potential therapeutic targets discussed. This data provides a benchmark for assessing the potential potency of this compound.

Table 1: Inhibitory Activity of Morpholine-Containing Compounds against Kinases

CompoundTargetIC50 (nM)Cell Line/Assay ConditionsReference
ZSTK474PI3Kα5.0Enzymatic Assay[10]
ZSTK474PI3Kδ3.9Enzymatic Assay[10]
Compound 17pPI3Kα31.8 ± 4.1Enzymatic Assay[1]
Compound 17pPI3Kδ15.4 ± 1.9Enzymatic Assay[1]
Bifunctional Inhibitor 6sPI3Kα~105-350Enzymatic Assay[11]
Bifunctional Inhibitor 6sMEK~105-350Enzymatic Assay[11]

Table 2: Inhibitory Activity of Morpholine-Containing Compounds against Enzymes in Neurodegeneration

CompoundTargetIC50 (µM)Assay ConditionsReference
Compound 11gAChE1.94 ± 0.13Ellman's Method[3]
Compound 11gBChE28.37 ± 1.85Ellman's Method[3]
Compound 5ceeAChE0.50Ellman's Method[2]
PC10MAO-B0.65---[12]
PC11MAO-B0.71---[12]
PC3BACE-16.72---[12]
PC10BACE-114.9---[12]
Verubecestat (MK-8931)BACE-10.0022Enzymatic Assay[8]
Elenbecestat (E2609)BACE-10.027Enzymatic Assay[8]

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the experimental validation of the potential therapeutic targets of this compound.

Kinase Inhibition Assays

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: - Inhibitor Dilutions - Enzyme Solution - Substrate/ATP Mix Start->Plate_Setup Incubation Incubation at Room Temp. Plate_Setup->Incubation Detection Detection: - Add Detection Reagent - Measure Signal (Luminescence/Fluorescence) Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Figure 4: General Workflow for Kinase Inhibition Assays.

This assay quantifies PI3K activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

    • Dilute the PI3K enzyme and lipid substrate (e.g., PI) in the reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, then further dilute in the reaction buffer.

    • Prepare an ATP solution in water.

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the test compound or vehicle (DMSO) to the wells.

    • Add 4 µL of the enzyme/lipid mixture.

    • Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 10-25 µM).

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

LRRK2 kinase activity can be assessed by measuring the phosphorylation of a substrate, such as Rab10, or through autophosphorylation.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4).

    • Use recombinant LRRK2 protein and a suitable substrate (e.g., myelin basic protein or a specific peptide).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a reaction tube, combine the LRRK2 enzyme, assay buffer, and the test compound at various concentrations.

    • Pre-incubate for 10-15 minutes at 30°C.

    • Initiate the reaction by adding a mixture of ATP (and [γ-32P]ATP for radiometric detection) and the substrate.

    • Incubate for 15-30 minutes at 30°C.

    • Stop the reaction by adding Laemmli sample buffer.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography (for radiometric assays) or by using phospho-specific antibodies (for Western blot-based detection).

    • Quantify the band intensities to determine the level of phosphorylation.

    • Calculate the percent inhibition and determine the IC50 value.

Neuroenzyme Inhibition Assays

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine.

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare a stock solution of AChE in the assay buffer.

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

    • Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer.

    • Prepare serial dilutions of this compound.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI solution.

  • Data Analysis:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of increase in absorbance is proportional to the AChE activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

This assay utilizes a peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by BACE-1 results in an increase in fluorescence.

  • Reagent Preparation:

    • Prepare a BACE-1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Dilute recombinant human BACE-1 enzyme in the assay buffer.

    • Prepare a solution of the FRET peptide substrate.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure (96- or 384-well black plate format):

    • Add the assay buffer, BACE-1 enzyme, and the test compound to the wells.

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding the FRET substrate.

  • Data Analysis:

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

    • The rate of fluorescence increase is proportional to BACE-1 activity.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The structural components of this compound, namely the picolinic acid scaffold and the morpholine moiety, are well-represented in a multitude of biologically active compounds. The evidence presented in this guide strongly suggests that this novel molecule holds significant potential as an inhibitor of various therapeutic targets, particularly kinases such as PI3K and LRRK2, and enzymes implicated in neurodegenerative disorders like AChE and BACE-1.

The provided quantitative data for related compounds serves as a valuable reference for prioritizing initial screening efforts. Furthermore, the detailed experimental protocols offer a clear roadmap for the in vitro validation of these potential targets.

Future research should focus on the synthesis of this compound and its subsequent evaluation in the assays described herein. Structure-activity relationship studies, involving modifications of the picolinic acid ring and the morpholine substituent, will be crucial for optimizing potency and selectivity. Ultimately, a thorough investigation of its biological activity will be necessary to fully elucidate the therapeutic potential of this promising compound.

References

CAS number and chemical identifiers for 4-(4-Morpholinyl)-picolinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available data for 4-(4-Morpholinyl)-picolinic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridinecarboxylic acid scaffold substituted with a morpholine ring. This combination of a picolinic acid moiety, a known chelating agent and bioactive fragment, with the versatile morpholine ring suggests potential for diverse pharmacological applications.[1][2]

Table 1: Chemical Identifiers and Physical Properties

IdentifierValueReference(s)
CAS Number 66933-68-4[3][4][5]
IUPAC Name 4-(morpholin-4-yl)pyridine-2-carboxylic acid
Molecular Formula C₁₀H₁₂N₂O₃[3][6]
Molecular Weight 208.22 g/mol [6]
InChI 1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
InChIKey WNGUXTKNKZIMJC-UHFFFAOYSA-N
SMILES O=C(O)C1=NC=C(N2CCOCC2)C=C1[6]
Physical Form Solid
Purity Typically ≥98%
Storage Inert atmosphere, room temperature

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a suitable 4-halopicolinic acid derivative with morpholine.

A general synthetic approach can be inferred from established methods for the synthesis of analogous substituted picolinic acids.[7] The reaction of a 4-chloropicolinate ester with morpholine, followed by hydrolysis of the ester, would yield the desired product.

Logical Synthesis Workflow:

G Start 4-Chloropicolinic Acid Ester Intermediate 4-(4-Morpholinyl)-picolinate Ester Start->Intermediate Nucleophilic Aromatic Substitution Reagent Morpholine Reagent->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of a 4-halopicolinic acid ester (e.g., methyl 4-chloropicolinate) in a suitable solvent (e.g., dimethylformamide, acetonitrile), add morpholine. The reaction may be performed at elevated temperatures to facilitate the substitution.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the product is isolated by extraction and purified using column chromatography.

  • Hydrolysis: The isolated ester is then subjected to hydrolysis, for example, by treatment with an aqueous base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

  • Purification: The final product, this compound, can be purified by recrystallization or other suitable chromatographic techniques.

Biological Activity and Potential Applications

Direct and extensive biological data for this compound is limited in the reviewed literature. However, the structural components of the molecule, namely the picolinic acid and morpholine moieties, are well-known pharmacophores present in a wide range of biologically active compounds.

  • Picolinic Acid Derivatives: Picolinic acid and its derivatives are known to exhibit a variety of biological effects, including neuroprotective, immunological, and anti-proliferative activities.[8] They are also recognized as effective chelating agents for various metal ions.[8]

  • Morpholine-Containing Compounds: The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[1][2] Morpholine derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9]

Given the established bioactivity of its constituent parts, this compound represents a promising scaffold for the development of novel therapeutic agents. Further investigation into its specific biological targets and pharmacological effects is warranted.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the known activities of morpholine-containing kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is presented below. This is a speculative representation and requires experimental validation.

G Hypothetical Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF

Caption: A hypothetical kinase signaling pathway potentially modulated by morpholine-containing compounds.

Conclusion

This compound is a readily identifiable chemical entity with potential for further exploration in drug discovery and development. While detailed experimental and biological data are currently sparse in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of the compound, which can be built upon by researchers through targeted synthesis and biological evaluation.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-(4-Morpholinyl)-picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 4-(4-Morpholinyl)-picolinic acid, a valuable intermediate in medicinal chemistry and drug discovery. The morpholine moiety is a privileged pharmacophore known to enhance the pharmacological and pharmacokinetic properties of molecules.[1][2] Picolinic acid and its derivatives are also of significant interest due to their diverse biological activities, including neuroprotective and antiviral effects.[3][4][5]

The synthesis protocol outlined below is based on a nucleophilic aromatic substitution reaction, a common and effective method for the functionalization of pyridine rings.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[6][7] Picolinic acid derivatives can be harmful if swallowed and may cause skin and eye irritation.[8][9][10] Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Experimental Protocol: Synthesis of this compound

This synthesis is performed in two main stages:

  • Esterification of 4-chloropicolinic acid.

  • Nucleophilic aromatic substitution with morpholine followed by hydrolysis.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Chloropicolinic acid≥97%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Morpholine≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionPrepared in-house
BrineSaturated aq. solutionPrepared in-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M aq. solutionPrepared in-house
Sodium Hydroxide (NaOH)1 M aq. solutionPrepared in-house

Equipment

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper

  • Standard laboratory glassware

Step 1: Synthesis of Methyl 4-chloropicolinate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropicolinic acid (1.0 eq).

  • Add anhydrous methanol (20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-chloropicolinate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a 100 mL round-bottom flask, dissolve the crude methyl 4-chloropicolinate (1.0 eq) in anhydrous DMF (15 mL per gram).

  • Add morpholine (2.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude residue is the ester intermediate. For hydrolysis, dissolve the crude ester in a mixture of methanol and water (1:1).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • After hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.

  • Neutralize the remaining aqueous solution with 1 M HCl to a pH of approximately 6-7, at which point the product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity and identity of the compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Quantitative Data Summary

ReactantMolar Mass ( g/mol )MolesEquivalentsMass/Volume
4-Chloropicolinic acid157.561.001.0User Defined
Thionyl chloride118.971.501.5Calculated
Morpholine87.122.002.0Calculated
Potassium Carbonate138.212.502.5Calculated
Product Theoretical Yield Actual Yield % Yield
This compound208.21CalculatedMeasuredCalculated

Experimental Workflow Diagram

SynthesisWorkflow start Start: 4-Chloropicolinic acid esterification Esterification - SOCl₂, MeOH - Reflux, 4-6h start->esterification workup1 Work-up & Isolation - Rotary Evaporation - EtOAc Extraction - Wash (NaHCO₃, Brine) esterification->workup1 intermediate Intermediate: Methyl 4-chloropicolinate workup1->intermediate substitution Nucleophilic Substitution - Morpholine, K₂CO₃, DMF - 100-110°C, 12-18h intermediate->substitution hydrolysis Hydrolysis - NaOH, MeOH/H₂O - Room Temp, 2-4h substitution->hydrolysis workup2 Work-up & Purification - Extraction - Neutralization (HCl) - Filtration & Drying hydrolysis->workup2 end Final Product: This compound workup2->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-(4-Morpholinyl)-picolinic acid as a Metal Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Morpholinyl)-picolinic acid is a heterocyclic organic compound incorporating both a picolinic acid moiety and a morpholine ring. Picolinic acid and its derivatives are well-established as effective bidentate chelating agents for a variety of metal ions, binding through the nitrogen atom of the pyridine ring and the oxygen of the carboxylate group.[1][2][3] The introduction of a morpholine group at the 4-position of the pyridine ring is anticipated to modulate the electronic properties of the picolinic acid scaffold, thereby influencing its metal binding affinity, selectivity, and pharmacokinetic properties.[4] This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound as a metal chelating agent in research and drug development.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through nucleophilic aromatic substitution. This reaction typically involves the displacement of a halide at the 4-position of the picolinic acid ring by morpholine.[5][6][7]

Reaction Scheme:

G A 4-Chloropicolinic Acid C This compound A->C Base, Solvent, Heat B Morpholine B->C

Figure 1: Proposed synthesis of this compound.

Protocol: Synthesis of this compound

Parameter Value/Description
Reactants 4-Chloropicolinic acid (1.0 eq), Morpholine (1.2 eq)
Base Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 80-120 °C
Reaction Time 12-24 hours
Work-up 1. Cool the reaction mixture to room temperature. 2. Pour into ice-water and acidify with HCl (1M) to pH ~4-5. 3. Collect the precipitate by filtration. 4. Wash the solid with cold water and diethyl ether. 5. Recrystallize from ethanol/water or purify by column chromatography.
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, Melting Point

Metal Chelating Properties

Table of Expected Metal Complex Stability Constants (log K₁)

Metal IonExpected log K₁ (based on related compounds)
Cu(II)7.0 - 9.0
Ni(II)6.0 - 8.0
Zn(II)5.0 - 7.0
Co(II)5.0 - 7.0
Fe(III)> 10

Note: These are estimated values and require experimental verification.

Experimental Protocol: Determination of Metal-Ligand Stability Constants via Potentiometric Titration

This protocol outlines the determination of the protonation constants of the ligand and the stability constants of its metal complexes using a pH-metric method.[9]

G cluster_prep Solution Preparation cluster_titration Titration Experiments cluster_analysis Data Analysis L Ligand Solution (this compound) M Metal Salt Solution (e.g., CuCl₂, NiCl₂, etc.) A Standard Acid Solution (e.g., HClO₄) B Standard Base Solution (e.g., NaOH, carbonate-free) E Background Electrolyte (e.g., KNO₃, NaClO₄) T1 Titration 1: Acid Blank (A + E) pH_data Record pH vs. Volume of Base Added T1->pH_data T2 Titration 2: Ligand Protonation (A + E + L) T2->pH_data T3 Titration 3: Complex Formation (A + E + L + M) T3->pH_data Titrant Titrate with Standard Base (B) Titrant->T1 Titrant->T2 Titrant->T3 Calc_pKa Calculate Ligand pKa values (from Titrations 1 & 2) pH_data->Calc_pKa Calc_logK Calculate Stability Constants (log K) (from all Titrations) pH_data->Calc_logK Software Use software like Hyperquad Calc_logK->Software

Figure 2: Workflow for determining metal-ligand stability constants.

Applications in Drug Development and Research

Iron Chelation Therapy

Given the known iron-chelating properties of picolinic acid, this compound is a candidate for the development of new iron chelation therapies for iron overload disorders.[10] The morpholine moiety may improve the pharmacokinetic profile of the molecule.[4]

Experimental Protocol: In Vitro Iron Chelation Assay (Calcein-AM Assay)

This assay measures the ability of a chelator to remove iron from a fluorescent probe, calcein, resulting in an increase in fluorescence.

Step Procedure
1. Cell Seeding Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
2. Iron Loading Treat cells with ferric ammonium citrate (FAC) to load them with iron.
3. Calcein-AM Loading Wash the cells and incubate with Calcein-AM. Calcein-AM is cell-permeable and becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by iron.
4. Chelator Treatment Add varying concentrations of this compound or a known iron chelator (e.g., deferoxamine) to the wells.
5. Fluorescence Measurement Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em). An increase in fluorescence indicates iron removal from calcein by the chelator.
6. Data Analysis Plot the increase in fluorescence against the chelator concentration to determine the EC₅₀.
Modulation of Cellular Signaling

Picolinic acid and its derivatives can exert various biological effects, including the modulation of cell proliferation and signaling pathways.[11][12] The chelation of intracellular metal ions can impact the activity of metalloenzymes involved in signal transduction. A potential, hypothetical signaling pathway that could be influenced by changes in intracellular iron levels due to chelation by this compound is the regulation of transferrin receptor expression.[10]

G cluster_ligand Chelator Action cluster_cell Cellular Environment L 4-(4-Morpholinyl)- picolinic acid Fe Intracellular Iron Pool L->Fe Chelates Iron IRP Iron Regulatory Proteins (IRP1, IRP2) Fe->IRP Low Iron Activates IRE Iron Responsive Element (in TfR mRNA) IRP->IRE Binds to TfR_mRNA Transferrin Receptor (TfR) mRNA IRE->TfR_mRNA Stabilizes TfR Transferrin Receptor Protein TfR_mRNA->TfR Translation Cell_Surface Cell Surface TfR->Cell_Surface Translocates to

Figure 3: Hypothetical pathway of transferrin receptor upregulation.

This diagram illustrates a potential mechanism where the chelation of intracellular iron by this compound leads to the activation of Iron Regulatory Proteins (IRPs). Activated IRPs then bind to the Iron Responsive Element (IRE) on the mRNA of the transferrin receptor, stabilizing the mRNA and leading to increased synthesis of the transferrin receptor protein. This represents a cellular response to perceived iron deficiency.

Conclusion

This compound presents a promising scaffold for the development of novel metal chelators with potential applications in medicine and research. The protocols and data presented herein provide a foundation for the synthesis, characterization, and evaluation of this compound. Further experimental validation is necessary to fully elucidate its metal binding affinities, biological activities, and therapeutic potential.

References

Application of 4-(4-Morpholinyl)-picolinic Acid in Antiviral Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Indicates a Lack of Specific Data for 4-(4-Morpholinyl)-picolinic Acid; Focus Shifted to the Parent Compound, Picolinic Acid.

Extensive searches for antiviral research pertaining specifically to this compound have yielded no publicly available studies, quantitative data, or established experimental protocols. Therefore, this document will focus on the well-documented antiviral properties of its parent compound, picolinic acid. It is crucial to note that while these compounds are structurally related, their biological activities may differ significantly. The information presented below pertains exclusively to picolinic acid and should be considered as a foundational reference for potential future investigations into its derivatives.

Application Notes for Picolinic Acid in Antiviral Research

Picolinic acid, a natural tryptophan metabolite, has emerged as a promising broad-spectrum antiviral agent, particularly effective against enveloped viruses.[1][2][3] Its mechanism of action primarily targets the early stages of viral infection, specifically viral entry into the host cell.[4][5]

Mechanism of Action:

Picolinic acid's antiviral activity is attributed to its ability to interfere with the fusion of the viral envelope with the host cell membrane.[2][6] This inhibition of membrane fusion prevents the release of the viral genome into the cytoplasm, thereby halting the replication cycle at its inception.[5] The proposed mechanism involves the disruption of the integrity of the viral membrane and interference with cellular endocytosis pathways that are often exploited by viruses for entry.[1][5]

Spectrum of Activity:

Picolinic acid has demonstrated efficacy against a range of enveloped viruses, including:

  • Coronaviruses: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants (Alpha, Beta, Delta).[4]

  • Orthomyxoviruses: Influenza A virus (IAV), including the H1N1 strain.[1][4]

  • Flaviviruses: Zika virus and Japanese encephalitis virus.[2]

  • Herpesviruses: Herpes Simplex Virus (HSV).[5]

  • Paramyxoviruses: Parainfluenza virus.[5]

Notably, picolinic acid has been found to be ineffective against non-enveloped viruses such as rotavirus and coxsackievirus, which supports its proposed mechanism of targeting the viral envelope.[2]

In Vivo Efficacy:

Pre-clinical studies in animal models have shown promising results. In hamster models of SARS-CoV-2 infection and murine models of Influenza A virus infection, administration of picolinic acid led to a reduction in viral load in the lungs and protected the animals from the infection.[2][7] Furthermore, an increase in the number of immune cells was observed in treated animals, suggesting a potential immunomodulatory role.[6][7]

Quantitative Data Summary for Picolinic Acid

The following table summarizes the available quantitative data on the antiviral activity of picolinic acid from the cited research.

VirusCell LineAssay TypeEndpoint MeasurementIC50 / Effective ConcentrationCytotoxicity (CC50)Reference
Influenza A Virus (H1N1)Madin-Darby canine kidney (MDCK)Plaque AssayReduction in infectious virus~0.5 mM (IC50)Non-toxic at 2 mM[1]
SARS-CoV-2HEK293T-ACE2qRT-PCRReduction in viral RNA80% inhibition at 2 mMNon-toxic at 2 mM[4]

Experimental Protocols for Picolinic Acid Antiviral Assays

The following are generalized protocols based on the methodologies described in the referenced studies for evaluating the antiviral activity of picolinic acid.

Virus Inhibition Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - IC50).

Materials:

  • Target virus stock (e.g., Influenza A virus)

  • Host cell line (e.g., MDCK cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Picolinic acid stock solution

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed host cells in 6-well plates and grow to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of picolinic acid in a serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayer and infect with the virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and wash the cells. Add the different concentrations of picolinic acid or a vehicle control.

  • Overlay: After 1 hour of treatment, remove the compound-containing medium and overlay the cells with a medium containing agarose or Avicel to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of picolinic acid compared to the vehicle control and determine the IC50 value.

Viral RNA Quantification (qRT-PCR)

This method quantifies the effect of the compound on viral replication by measuring the amount of viral RNA.

Materials:

  • Target virus (e.g., SARS-CoV-2)

  • Host cell line (e.g., HEK293T-ACE2)

  • Picolinic acid

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers and probes specific for a viral gene

Protocol:

  • Cell Treatment and Infection: Treat cells with picolinic acid for a specified period (e.g., 3 hours) before infecting with the virus. Alternatively, add the compound at the time of infection.

  • Incubation: Incubate the infected cells for a defined period (e.g., 24 or 48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers and a probe specific to a target viral gene. Use a housekeeping gene for normalization.

  • Data Analysis: Calculate the viral RNA copy number or the fold change in viral RNA levels in treated cells compared to untreated controls.

Visualizations

The following diagrams illustrate the proposed mechanism of action of picolinic acid and a general workflow for its antiviral evaluation.

Antiviral_Mechanism_of_Picolinic_Acid cluster_virus Enveloped Virus cluster_host Host Cell Virus Viral Particle ViralEnvelope Viral Envelope ViralGenome Viral Genome HostCell Host Cell Membrane Virus->HostCell 1. Attachment Cytoplasm Cytoplasm ViralGenome->Cytoplasm 4. Viral Entry (Blocked) PicolinicAcid Picolinic Acid PicolinicAcid->ViralEnvelope 2. Disrupts Envelope PicolinicAcid->HostCell 3. Inhibits Membrane Fusion

Caption: Proposed mechanism of antiviral action of Picolinic Acid.

Antiviral_Screening_Workflow A Compound Preparation (Picolinic Acid Dilutions) D Compound Treatment A->D I Cytotoxicity Assay (CC50 Determination) A->I B Cell Culture (Host Cell Monolayer) C Virus Infection B->C B->I C->D E Incubation D->E F Endpoint Analysis E->F G Plaque Assay (IC50 Determination) F->G H qRT-PCR (Viral RNA Quantification) F->H

Caption: General workflow for in vitro antiviral screening.

References

Application Notes and Protocols for High-Throughput Screening of 4-(4-Morpholinyl)-picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of 4-(4-morpholinyl)-picolinic acid derivatives. Due to the versatile pharmacological nature of the morpholine and picolinic acid scaffolds, which are present in molecules targeting a wide range of proteins, two distinct HTS assays are presented.[1][2] The first is a biochemical assay focused on identifying enzyme inhibitors, while the second is a cell-based assay designed to discover modulators of a specific signaling pathway. These protocols are designed to be adaptable for various specific targets.

Application Note 1: Biochemical Screening for Enzyme Inhibitors

This protocol outlines a fluorescence polarization (FP) based high-throughput screening assay to identify inhibitors of a hypothetical enzyme (e.g., a kinase or protease) from a library of this compound derivatives. The FP assay is a homogeneous technique well-suited for HTS, measuring the disruption of binding between an enzyme and a fluorescently labeled ligand or substrate.[3][4]

Experimental Workflow: Biochemical FP Assay

The overall workflow for the biochemical fluorescence polarization assay is depicted below.

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Plates Compound Library (384-well plates) Dispensing Dispense Compounds & Controls to Assay Plates Compound_Plates->Dispensing Assay_Plates Assay Plates (384-well, black) Reagent_Prep Reagent Preparation (Enzyme, Fluorescent Tracer, Buffer) Enzyme_Add Add Enzyme Solution Reagent_Prep->Enzyme_Add Tracer_Add Add Fluorescent Tracer Reagent_Prep->Tracer_Add Dispensing->Enzyme_Add Incubation1 Pre-incubation (Compound + Enzyme) Enzyme_Add->Incubation1 Incubation1->Tracer_Add Incubation2 Incubation to Equilibrium Tracer_Add->Incubation2 FP_Read Read Fluorescence Polarization Incubation2->FP_Read Data_QC Data Quality Control (Z'-factor calculation) FP_Read->Data_QC Hit_ID Hit Identification (% Inhibition) Data_QC->Hit_ID Dose_Response Dose-Response Curves (IC50 determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Biochemical HTS Workflow
Protocol: Fluorescence Polarization Enzyme Inhibition Assay

1. Materials and Reagents:

  • Purified target enzyme

  • Fluorescently labeled tracer (a ligand or substrate for the target enzyme)

  • Assay buffer (optimized for the target enzyme, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • This compound derivative library (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

2. Assay Procedure:

  • Compound Plating: Prepare compound plates by dispensing 100 nL of each this compound derivative from the library into the wells of a 384-well assay plate using an acoustic liquid handler. Also, dispense positive and negative controls into designated wells.

  • Enzyme Addition: Add 10 µL of the target enzyme solution (at 2X the final concentration) to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Tracer Addition: Add 10 µL of the fluorescently labeled tracer solution (at 2X the final concentration) to all wells.[5]

  • Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

3. Data Analysis:

  • Z'-Factor Calculation: Determine the quality of the assay using the signals from the positive (low polarization) and negative (high polarization) controls. A Z'-factor > 0.5 indicates a robust assay.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Average_Low_Control_mP) / (Average_High_Control_mP - Average_Low_Control_mP)])

  • Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • IC50 Determination: Perform dose-response experiments for the identified hits to determine their half-maximal inhibitory concentration (IC50).

Quantitative Data Summary
Compound IDSingle-Point % InhibitionIC50 (µM)Z'-Factor
MPA-00185.21.50.78
MPA-00212.5> 1000.78
MPA-00392.10.80.78
MPA-00455.712.30.78
Positive Control98.50.10.78

Application Note 2: Cell-Based Screening for Signaling Pathway Modulators

This protocol describes a cell-based reporter gene assay to screen for modulators of a hypothetical signaling pathway (e.g., NF-κB, STAT, or a custom pathway responsive to a specific stimulus).[6][7] The assay utilizes a stable cell line containing a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest.[8][9]

Hypothetical Signaling Pathway

The diagram below illustrates a generic signaling pathway that can be modulated by small molecules, leading to the activation of a transcription factor and subsequent reporter gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inhibitor Transcription Factor (Inactive, bound to Inhibitor) Kinase2->TF_Inhibitor Phosphorylation & Release TF_Active Active Transcription Factor TF_Inhibitor->TF_Active Response_Element Response Element TF_Active->Response_Element Translocation & Binding Reporter_Gene Reporter Gene (Luciferase) Response_Element->Reporter_Gene Transcription Luciferase Luciferase Protein Reporter_Gene->Luciferase Translation Light Light Output Luciferase->Light Luminescence Stimulus Stimulus Stimulus->Receptor Compound Test Compound (Inhibitor) Compound->Kinase1

Hypothetical Signaling Pathway
Experimental Workflow: Cell-Based Reporter Assay

The workflow for the cell-based reporter gene assay is outlined in the following diagram.

G cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Cell_Culture Reporter Cell Line Culture Cell_Seeding Seed Cells into Assay Plates Cell_Culture->Cell_Seeding Compound_Plates Compound Library (384-well plates) Dispensing Dispense Compounds & Controls Compound_Plates->Dispensing Assay_Plates Assay Plates (384-well, white, solid bottom) Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Incubation1->Dispensing Incubation2 Pre-incubation with Compounds (1h) Dispensing->Incubation2 Stimulation Add Pathway Stimulus Incubation2->Stimulation Incubation3 Incubate (6-18h) Stimulation->Incubation3 Lysis_Detection Add Lysis & Luciferase Detection Reagent Incubation3->Lysis_Detection Luminescence_Read Read Luminescence Lysis_Detection->Luminescence_Read Data_QC Data Quality Control (Z'-factor calculation) Luminescence_Read->Data_QC Hit_ID Hit Identification (% Activity/Inhibition) Data_QC->Hit_ID Dose_Response Dose-Response Curves (EC50/IC50 determination) Hit_ID->Dose_Response Counter_Screen Counter-Screening (for assay artifacts) Dose_Response->Counter_Screen

Cell-Based HTS Workflow
Protocol: Luciferase Reporter Gene Assay

1. Materials and Reagents:

  • Reporter cell line (stably transfected)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic)

  • Pathway stimulus (e.g., a cytokine, growth factor, or small molecule agonist)

  • This compound derivative library (dissolved in DMSO)

  • Positive control (known inhibitor or activator of the pathway)

  • Negative control (DMSO)

  • 384-well, white, solid-bottom tissue culture-treated plates

  • Luciferase detection reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer plate reader

2. Assay Procedure:

  • Cell Seeding: Trypsinize and count the reporter cells. Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well in 20 µL of medium).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 nL of each test compound and controls to the appropriate wells.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.

  • Stimulation: Add 5 µL of the pathway stimulus at a pre-determined EC80 concentration to all wells (except for the unstimulated controls).

  • Incubation: Incubate for an optimized period (e.g., 6-18 hours) to allow for reporter gene expression.

  • Luminescence Detection: Equilibrate the plates to room temperature. Add 25 µL of luciferase detection reagent to each well.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.

3. Data Analysis:

  • Z'-Factor Calculation: Assess the assay quality using the stimulated (high signal) and unstimulated/inhibited (low signal) controls.

  • Percent Activity/Inhibition Calculation: Normalize the data to the control wells to determine the effect of each compound.

  • Hit Identification: Select hits based on a predefined activity or inhibition threshold.

  • EC50/IC50 Determination: Characterize the potency of the hits by generating dose-response curves.

  • Counter-Screening: Perform counter-screens to eliminate compounds that directly inhibit luciferase or are cytotoxic.

Quantitative Data Summary
Compound IDAssay ModeSingle-Point % ActivityEC50/IC50 (µM)Z'-Factor
MPA-005Inhibition78.9% Inhibition2.3 (IC50)0.82
MPA-006Activation250% Activation5.1 (EC50)0.82
MPA-007Inhibition9.2% Inhibition> 1000.82
MPA-008Inhibition62.5% Inhibition15.8 (IC50)0.82
Positive ControlInhibition95.3% Inhibition0.2 (IC50)0.82

References

Application Notes and Protocols: Evaluating the Cytotoxicity of 4-(4-Morpholinyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Morpholinyl)-picolinic acid is a synthetic organic compound featuring a picolinic acid scaffold substituted with a morpholine ring. Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have been investigated for a range of biological activities.[1][2] Similarly, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be present in numerous bioactive molecules with diverse therapeutic applications, including anticancer agents.[3][4] The conjugation of these two moieties in this compound suggests its potential as a cytotoxic agent, making it a candidate for investigation in drug discovery and development.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The described assays will enable researchers to determine the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

Key Experiments and Methodologies

A multi-faceted approach is recommended to thoroughly assess the cytotoxicity of this compound. This includes evaluating metabolic activity, cell membrane integrity, and specific cell death pathways.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve a range of final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Membrane Integrity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Apoptosis Detection using Annexin V Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9] Staining with fluorescently labeled Annexin V allows for the detection of apoptotic cells. Co-staining with a non-viable dye, such as propidium iodide (PI), can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., PI or 7-AAD) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Line A (e.g., A549) after 48h Treatment

AssayParameterConcentration (µM)Result
MTT Assay IC₅₀5045.2 ± 3.1
% Viability @ 10 µM85.6 ± 5.4
% Viability @ 50 µM48.9 ± 4.2
% Viability @ 100 µM21.3 ± 2.8
LDH Assay % Cytotoxicity @ 10 µM12.4 ± 2.1
% Cytotoxicity @ 50 µM42.1 ± 3.7
% Cytotoxicity @ 100 µM78.5 ± 6.5
Annexin V Assay % Early Apoptosis @ 50 µM25.7 ± 2.9
% Late Apoptosis @ 50 µM15.3 ± 1.8
% Necrosis @ 50 µM5.2 ± 0.9

Visualizations

Diagrams are essential for visualizing experimental workflows and the potential signaling pathways involved in the cytotoxic response to this compound.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., A549) Seeding 2. Seed cells in multi-well plates Cell_Culture->Seeding Treatment 3. Treat with this compound (various concentrations & time points) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V Assay (Apoptosis) Treatment->AnnexinV Data_Acquisition 4. Data Acquisition (Absorbance/Fluorescence) MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition IC50 5. IC50 Determination Data_Acquisition->IC50 Mechanism 6. Mechanism of Cell Death (Apoptosis vs. Necrosis) IC50->Mechanism

Caption: Experimental workflow for evaluating the cytotoxicity of a test compound.

Potential Signaling Pathways

The cytotoxic effects of novel compounds are often mediated through the modulation of key signaling pathways that regulate cell survival and death. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in this regard.

MAPK Signaling Pathway

The MAPK pathways are involved in cellular responses to a wide range of stimuli, including stress, and play a crucial role in regulating apoptosis.[10][11] The JNK and p38 MAPK pathways are often activated by cellular stress and can promote apoptosis, while the ERK pathway is typically associated with cell survival and proliferation.[12][13]

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus 4-(4-Morpholinyl)- picolinic acid MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stimulus 4-(4-Morpholinyl)- picolinic acid IKK IKK Complex Stimulus->IKK inhibits? IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active dissociation NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc translocation Proteasome Proteasome Degradation IkB_p->Proteasome ubiquitination Transcription Gene Transcription (Anti-apoptotic genes) NFkB_nuc->Transcription Cell_Survival Cell Survival Transcription->Cell_Survival

References

Application Notes and Protocols for Testing the Anti-inflammatory Properties of 4-(4-Morpholinyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The development of novel anti-inflammatory agents is a significant area of research in drug discovery. Picolinic acid, an endogenous metabolite of L-tryptophan, and molecules containing a morpholine scaffold have been noted for their diverse biological activities, including potential immunomodulatory and anti-inflammatory effects.[1][2][3] This document provides a detailed guide for testing the anti-inflammatory properties of a novel compound, 4-(4-Morpholinyl)-picolinic acid, using established in vitro and in vivo models.

These protocols will enable researchers to screen the compound, elucidate its mechanism of action, and gather preclinical data on its efficacy. The methods described include cell-based assays to measure the inhibition of key inflammatory mediators and pathways, as well as animal models that mimic acute and chronic inflammation.[4][5]

In Vitro Anti-inflammatory Assays

In vitro assays are essential for the initial screening of anti-inflammatory compounds, providing insights into their mechanisms of action at the cellular and molecular level.[6][7]

Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay determines the ability of this compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[8][9]

Experimental Protocol:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[8]

  • Cell Seeding: Seed the macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1 hour. Include a positive control group treated with a known anti-inflammatory drug like Dexamethasone.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[10]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Data Presentation:

Concentration (µM)TNF-α Production (pg/mL)% Inhibition of TNF-αIL-6 Production (pg/mL)% Inhibition of IL-6
Vehicle Control2500 ± 15003500 ± 2000
0.12250 ± 120103150 ± 18010
11750 ± 100302450 ± 15030
10875 ± 50651225 ± 7065
100375 ± 2585525 ± 3085
Dexamethasone (10 µM)250 ± 2090350 ± 2590
NF-κB Activation Assay

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[11] This assay assesses whether this compound inhibits the activation and nuclear translocation of NF-κB.

Experimental Protocol:

  • Cell Culture and Seeding: Use a cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase) or perform immunofluorescence staining for the p65 subunit of NF-κB.[11] Seed cells in an appropriate plate format.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator such as TNF-α (20 ng/mL) or LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes for translocation, 6-8 hours for reporter gene expression).[12]

  • Quantification of NF-κB Activity:

    • Reporter Gene Assay: Lyse the cells and measure the luciferase activity using a luminometer.

    • Immunofluorescence: Fix and permeabilize the cells, then stain with an anti-p65 antibody and a fluorescently labeled secondary antibody.[12] Counterstain the nuclei with DAPI.

  • Image Analysis (for Immunofluorescence): Capture images using a fluorescence microscope and quantify the nuclear translocation of p65 using image analysis software.

  • Data Analysis: Determine the dose-dependent inhibition of NF-κB activation by the test compound.

Data Presentation:

Concentration (µM)NF-κB Reporter Activity (RLU)% InhibitionNuclear p65 Intensity (Arbitrary Units)% Inhibition
Vehicle Control10000 ± 8000500 ± 400
0.19000 ± 75010450 ± 3510
16500 ± 50035325 ± 2535
103000 ± 25070150 ± 1570
1001500 ± 1208575 ± 1085
Bay 11-7082 (10 µM)1000 ± 909050 ± 590

Signaling Pathway and Workflow Diagrams

LPS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) Compound 4-(4-Morpholinyl) -picolinic acid Compound->IKK inhibits? Compound->NFkB inhibits? NFkB_nuc->Gene

Caption: LPS-induced NF-κB signaling pathway.

InVitro_Workflow start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture treat Pre-treat with This compound culture->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (TNF-α, IL-6) via ELISA collect->elisa analyze Analyze Data and Determine IC₅₀ elisa->analyze end End analyze->end

Caption: In vitro cytokine screening workflow.

In Vivo Anti-inflammatory Models

In vivo models are crucial for evaluating the efficacy of a compound in a whole organism, providing data on its pharmacokinetic and pharmacodynamic properties.[13][14]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to screen for anti-inflammatory activity.[15][16] The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.[17]

Experimental Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline or 0.5% CMC).

    • Group 2-4: this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.[15]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[18]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.080
This compound100.68 ± 0.0620.0
This compound300.47 ± 0.0544.7
This compound1000.25 ± 0.0370.6
Indomethacin100.20 ± 0.0276.5
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to induce an inflammatory bowel disease (IBD)-like condition in mice, which is valuable for testing potential treatments for chronic inflammatory conditions of the gut.[19][20]

Experimental Protocol:

  • Animals: Use C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group 1: Control (regular drinking water).

    • Group 2: DSS + Vehicle.

    • Group 3-5: DSS + this compound (e.g., 10, 30, 100 mg/kg, p.o., daily).

    • Group 6: DSS + Positive control (e.g., Sulfasalazine, 50 mg/kg, p.o., daily).

  • Induction of Colitis: Administer 2.5-3% DSS in the drinking water for 7 consecutive days.[21]

  • Treatment: Administer the test compound or vehicle daily via oral gavage throughout the DSS administration period.

  • Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).

  • Termination and Tissue Collection: At day 8, euthanize the mice and collect the colons. Measure colon length and weight. A portion of the colon can be used for histological analysis (H&E staining) and another for measuring myeloperoxidase (MPO) activity or cytokine levels (e.g., IL-1β, TNF-α).[20]

  • Data Analysis: Compare the DAI scores, colon length, histological scores, and biochemical markers between the different treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg)Final DAI ScoreColon Length (cm)Histological Score
Control-0.2 ± 0.18.5 ± 0.50.3 ± 0.1
DSS + Vehicle-3.5 ± 0.45.2 ± 0.63.8 ± 0.5
DSS + Test Compound102.8 ± 0.36.0 ± 0.53.0 ± 0.4
DSS + Test Compound301.9 ± 0.26.9 ± 0.42.1 ± 0.3
DSS + Test Compound1001.1 ± 0.27.8 ± 0.51.2 ± 0.2
DSS + Sulfasalazine501.0 ± 0.18.0 ± 0.41.0 ± 0.2

Workflow for In Vivo Studies

InVivo_Workflow start Start acclimate Acclimate Animals (Rats or Mice) start->acclimate group Randomize into Treatment Groups acclimate->group treat Administer Test Compound or Vehicle group->treat induce Induce Inflammation (Carrageenan or DSS) treat->induce monitor Monitor Disease Progression (Paw Volume or DAI) induce->monitor terminate Euthanize and Collect Tissues monitor->terminate analyze Perform Histological and Biochemical Analysis terminate->analyze data Analyze Data and Evaluate Efficacy analyze->data end End data->end

Caption: General workflow for in vivo anti-inflammatory studies.

References

Application Notes and Protocols for Picolinic Acid Derivatives in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picolinic acid, an endogenous metabolite of the amino acid tryptophan, has garnered significant interest in the field of neuroscience for its potential neuroprotective properties.[1][2] It is a key molecule in the kynurenine pathway, and its production can influence the balance between neurotoxic and neuroprotective metabolites.[1] Notably, picolinic acid has been shown to counteract the neurotoxic effects of quinolinic acid, another tryptophan metabolite implicated in the pathology of several neurodegenerative diseases.[3][4] These characteristics make picolinic acid and its derivatives, such as 4-(4-Morpholinyl)-picolinic acid, promising candidates for the development of novel neuroprotective therapeutics.

These application notes provide an overview of the neuroprotective effects of picolinic acid and offer generalized experimental protocols that can be adapted for the investigation of its derivatives. The information presented here is intended to guide researchers, scientists, and drug development professionals in designing and conducting studies to evaluate the neuroprotective potential of these compounds.

Mechanism of Action

The primary neuroprotective mechanism of picolinic acid appears to be its ability to antagonize the neurotoxicity of quinolinic acid.[3] Quinolinic acid is an excitotoxin that can lead to neuronal damage and death. Picolinic acid has been demonstrated to block these detrimental effects without affecting the neuroexcitant properties of quinolinic acid.[3] While the precise molecular interactions are still under investigation, this antagonistic relationship is a cornerstone of its neuroprotective profile. Additionally, picolinic acid is known to be a chelating agent, which may contribute to its neuroprotective effects by modulating metal ion homeostasis in the brain.[5]

Signaling Pathway of Tryptophan Metabolism and Picolinic Acid's Role

Tryptophan Metabolism and Neuroprotection Tryptophan Metabolism and Picolinic Acid's Neuroprotective Role Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine Pathway QUIN Quinolinic Acid (Neurotoxin) Kynurenine->QUIN PIC Picolinic Acid Kynurenine->PIC Neurodegeneration Neuronal Damage & Neurodegeneration QUIN->Neurodegeneration Excitotoxicity PIC->QUIN Blocks Neurotoxicity Neuroprotection Neuroprotection PIC->Neuroprotection Antagonizes QUIN In_Vivo_Neuroprotection_Workflow Workflow for In Vivo Neuroprotection Assay A Animal Acclimatization B Anesthesia & Stereotaxic Surgery A->B C Intracerebral Injection (Test Compound + Quinolinic Acid) B->C D Post-operative Care & Recovery (e.g., 7 days) C->D E Tissue Collection & Preparation (Perfusion & Brain Slicing) D->E F Immunohistochemistry (e.g., for Tyrosine Hydroxylase) E->F G Microscopy & Data Analysis (Quantification of Neuronal Survival) F->G In_Vitro_Neuroprotection_Workflow Workflow for In Vitro Neuroprotection Assay A Plate Primary Neurons B Pre-treatment with Test Compound A->B C Induce Excitotoxicity with Glutamate B->C D Incubation Period C->D E Assess Cell Viability (e.g., MTT or LDH assay) D->E F Data Analysis E->F

References

Application Notes and Protocols for the Quantification of 4-(4-Morpholinyl)-picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Morpholinyl)-picolinic acid is a small organic molecule of interest in pharmaceutical and life sciences research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods are designed to be robust and adaptable to different laboratory settings.

While specific methods for the direct analysis of this compound are not extensively documented in publicly available literature, the following protocols have been developed by adapting established methods for the quantification of picolinic acid and other small molecules with similar chemical properties.[1][2][3][4][5][6]

I. Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in vitro assays.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of this compound.

Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)[7]

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 20:80 v/v) and adjust the pH to 2.5 with phosphoric acid.[8] Filter and degas the mobile phase before use. For MS compatibility, formic acid can be used instead of phosphoric acid.[9][10]

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation

  • For Pharmaceutical Formulations: Accurately weigh a portion of the formulation, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Sonicate if necessary to ensure complete dissolution.[7] Filter the sample solution through a 0.22 µm syringe filter before injection.[7]

  • For Biological Matrices (e.g., cell culture supernatant): A sample cleanup step is recommended. Perform protein precipitation by adding three volumes of cold acetonitrile or methanol to one volume of the sample. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter.

5. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (pH 2.5 with phosphoric acid), e.g., 20:80 v/v[8]

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: Ambient

  • Detection Wavelength: 264-265 nm[5][8]

6. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the concentration of this compound from the calibration curve.

  • The retention time for picolinic acid is reported to be around 4-5 minutes under similar conditions, which can serve as an initial estimate.[8]

Quantitative Data Summary (HPLC)
ParameterValueReference
Linearity Range1 - 100 µg/mL (Typical)N/A
Limit of Detection (LOD)To be determinedN/A
Limit of Quantification (LOQ)To be determinedN/A
Recovery> 95% (in spiked samples)[1]
Precision (RSD)< 2.0%[8]

II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[11]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample IS_Spiking Internal Standard Spiking Sample->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection UPLC_Separation UPLC Separation Injection->UPLC_Separation ESI Electrospray Ionization (ESI) UPLC_Separation->ESI MSMS_Detection MS/MS Detection (SRM) ESI->MSMS_Detection Chromatogram Chromatogram MSMS_Detection->Chromatogram Peak_Integration Peak Area Ratio Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: LC-MS/MS workflow for the quantification of this compound in biological matrices.

Protocol

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., deuterated this compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of mobile phase A and B. Spike each working standard with the internal standard at a fixed concentration.

4. Sample Preparation

  • To 100 µL of the biological sample (e.g., plasma, serum), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[12]

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a 50:50 mixture of mobile phase A and B.

  • For cleaner samples, solid-phase extraction (SPE) can be employed.[4][12]

5. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase Gradient: A gradient elution is recommended for better separation. An example gradient is as follows:

    • 0-1 min: 10% B

    • 1-3 min: 10-90% B

    • 3-4 min: 90% B

    • 4.1-5 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized. Picolinoyl derivatives often show a good response in positive ESI mode.[2]

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. The precursor ion will be the [M+H]+ or [M-H]- ion.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (LC-MS/MS)
ParameterValueReference
Linearity Range0.1 - 1000 ng/mL (Typical)N/A
Limit of Detection (LOD)< 0.1 ng/mL (Typical)N/A
Limit of Quantification (LOQ)< 1 ng/mL (Typical)[3]
Recovery> 90%[1]
Precision (RSD)< 15%[13]
Matrix EffectsTo be evaluatedN/A

III. Method Validation

Both the HPLC and LC-MS/MS methods should be validated according to the relevant regulatory guidelines (e.g., ICH, FDA) to ensure their suitability for the intended application. Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentrations of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

IV. Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly associated with this compound in the provided search results. Picolinic acid itself is a metabolite in the kynurenine pathway of tryptophan metabolism.[1] The development of an analytical method is a prerequisite for investigating the biological activity and potential signaling pathways of this compound.

The logical relationship for method development follows a standard scientific approach:

Method_Development Define_Objective Define Analytical Objective (e.g., Quantification in Plasma) Literature_Search Literature Search (Methods for similar compounds) Define_Objective->Literature_Search Method_Selection Method Selection (HPLC or LC-MS/MS) Literature_Search->Method_Selection Method_Development Method Development (Parameter Optimization) Method_Selection->Method_Development Method_Validation Method Validation (ICH/FDA Guidelines) Method_Development->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis

Caption: Logical workflow for the development and validation of an analytical method.

References

Application Notes and Protocols: 4-(4-Morpholinyl)-picolinic Acid as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-morpholinyl)-picolinic acid scaffold is a promising heterocyclic motif in medicinal chemistry, combining the advantageous features of both picolinic acid and morpholine. Picolinic acid, a derivative of pyridine-2-carboxylic acid, is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, and to provide crucial interactions with biological targets.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds derived from the this compound scaffold, with a focus on their potential as kinase inhibitors.

Rationale for the Scaffold

The combination of the picolinic acid core with a morpholine substituent at the 4-position offers several advantages for drug design:

  • Versatile Synthetic Handles: The carboxylic acid group of the picolinic acid moiety provides a convenient point for derivatization, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

  • Improved Physicochemical Properties: The morpholine ring is known to improve aqueous solubility and can act as a hydrogen bond acceptor, which can be beneficial for target engagement.[4][2]

  • Favorable Pharmacokinetics: The incorporation of a morpholine group can lead to improved metabolic stability and oral bioavailability of drug candidates.[4]

  • Proven Bioactivity: Both picolinic acid and morpholine are present in numerous approved drugs and clinical candidates, demonstrating their biological relevance and safety profiles.[3]

Potential Therapeutic Applications

Derivatives of the this compound scaffold have the potential to be developed as inhibitors of various enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases. The subsequent sections will focus on the application of this scaffold in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis.

Data Presentation: Structure-Activity Relationships of Picolinamide-Based VEGFR-2 Inhibitors

While specific data for this compound derivatives is emerging, valuable insights can be drawn from closely related 4-substituted picolinamide analogs that have been evaluated as VEGFR-2 inhibitors. The following tables summarize the in vitro inhibitory activities of a series of picolinamide-based compounds against VEGFR-2 kinase and two cancer cell lines, A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma).[5]

Table 1: In Vitro Anti-proliferative Activity of Picolinamide Derivatives [5]

Compound IDRA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
8j 4-methylphenyl12.520.6
8l 4-methoxyphenyl13.218.2
8a Phenyl>4021.6
8u 3,4-dimethylphenyl>4022.4
Sorafenib (Reference)19.329.0
Axitinib (Reference)22.438.7

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity [5]

Compound IDRVEGFR-2 IC₅₀ (µM)
8l 4-methoxyphenyl0.29
8j 4-methylphenyl0.53
8a Phenyl0.87
8u 3,4-dimethylphenyl1.22
Sorafenib (Reference)Not Reported in this study

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their evaluation as VEGFR-2 inhibitors.

Synthesis of 4-(4-Morpholinyl)-picolinamide Derivatives

The synthesis of the target compounds can be achieved through a multi-step process starting from picolinic acid. A key intermediate is 4-chloropicolinoyl chloride, which can then be reacted with a desired amine and subsequently with morpholine.

Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride [5]

  • Materials: Picolinic acid, Thionyl chloride (SOCl₂)

  • Procedure:

    • Dissolve picolinic acid in an excess of thionyl chloride.

    • Heat the reaction mixture to reflux and stir for the appropriate time to ensure complete conversion.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chloropicolinoyl chloride. This intermediate can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Chloropicolinamide Derivatives [5]

  • Materials: 4-Chloropicolinoyl chloride, desired primary or secondary amine, suitable base (e.g., triethylamine), anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the desired amine and triethylamine in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of 4-chloropicolinoyl chloride in anhydrous dichloromethane dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloropicolinamide derivative.

Protocol 3: Synthesis of 4-(4-Morpholinyl)-picolinamide Derivatives

  • Materials: 4-Chloropicolinamide derivative, morpholine, suitable base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a solution of the 4-chloropicolinamide derivative in DMF or DMSO, add morpholine and potassium carbonate.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and stir for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize or purify the crude product by column chromatography to obtain the final 4-(4-morpholinyl)-picolinamide derivative.

Biological Evaluation: In Vitro VEGFR-2 Kinase Assay

The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against VEGFR-2 kinase.

Protocol 4: VEGFR-2 Kinase Inhibition Assay [6][1]

  • Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the appropriate kinase buffer with a final DMSO concentration that does not exceed 1%.

    • In a 96-well plate, add the kinase buffer, the diluted test compounds, and the VEGFR-2 enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

    • Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ reagent and a luminometer.

    • Include positive controls (enzyme without inhibitor) and negative controls (no enzyme) for data normalization.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway relevant to the potential targets of this compound derivatives and a general workflow for their synthesis and evaluation.

G General Synthetic Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Intermediates & Final Product cluster_evaluation Biological Evaluation PicolinicAcid Picolinic Acid Step1 Chlorination (SOCl₂) PicolinicAcid->Step1 Amine Primary/Secondary Amine Step2 Amidation Amine->Step2 Morpholine Morpholine Step3 Nucleophilic Aromatic Substitution Morpholine->Step3 Intermediate1 4-Chloropicolinoyl chloride Step1->Intermediate1 Intermediate2 4-Chloropicolinamide Derivative Step2->Intermediate2 FinalProduct 4-(4-Morpholinyl)-picolinamide Derivative Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3 Assay In Vitro Kinase Assay (e.g., VEGFR-2) FinalProduct->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR G Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription mTORC1->Transcription Inhibitor 4-(4-Morpholinyl)- picolinic acid Derivative (Hypothetical) Inhibitor->PI3K Response Cell Growth, Proliferation, Survival Transcription->Response

References

Application Notes and Protocols for Investigating the Antimicrobial Effects of 4-(4-Morpholinyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant interest for their wide range of pharmacological activities, including antimicrobial properties.[1][2] The antimicrobial action of picolinic acid is often attributed to its metal-chelating properties, which can disrupt essential microbial processes.[1] Similarly, various morpholine derivatives have been synthesized and evaluated for their antimicrobial potential.[3] This document provides detailed application notes and protocols for the investigation of the antimicrobial effects of a novel derivative, 4-(4-Morpholinyl)-picolinic acid. The protocols outlined below are based on established methods for antimicrobial susceptibility testing.

Data Presentation

The following tables present hypothetical yet plausible Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common pathogenic bacteria and fungi. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This data should be experimentally determined using the protocols described in the subsequent sections.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213128
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 43300256
Escherichia coliATCC 25922256
Pseudomonas aeruginosaATCC 27853512
Bacillus subtilisATCC 663364

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainStrain IDMIC (µg/mL)
Candida albicansATCC 90028256
Saccharomyces cerevisiaeATCC 9763512

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of the compound's concentration.

  • Inoculum Preparation:

    • Culture the test microorganisms overnight on appropriate agar plates.

    • Suspend several colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: Wells containing broth only.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening tool.[5][7]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of Antimicrobial Disks: Aseptically apply a known amount of the this compound solution onto sterile filter paper disks and allow them to dry.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks: Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls: Use disks impregnated with a known antibiotic as a positive control and disks with the solvent alone as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be affected by the antimicrobial agent.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic Signaling_Pathway compound This compound chelation Chelation compound->chelation binds metal_ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) metal_ions->chelation enzyme Metalloenzyme chelation->enzyme sequesters ions from inhibition Inhibition of Enzyme Activity enzyme->inhibition process Essential Cellular Process (e.g., Respiration, DNA replication) inhibition->process disrupts disruption Disruption of Cellular Process process->disruption death Microbial Cell Death disruption->death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Morpholinyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Morpholinyl)-picolinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and scalable synthetic strategies involve a two-step process starting from an activated picolinic acid derivative.

  • Nucleophilic Aromatic Substitution (SNAr) followed by Hydrolysis: This is a widely used method. It begins with the reaction of a 4-halopicolinonitrile (e.g., 4-chloro- or 4-fluoropicolinonitrile) with morpholine. The resulting 4-(4-morpholinyl)picolinonitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[1]

  • Direct Substitution on a Picolinic Acid Ester: This route involves reacting a 4-halopicolinate ester with morpholine, followed by hydrolysis of the ester group. This can sometimes be a lower-yielding pathway due to the deactivating effect of the ester group compared to the nitrile group.

Q2: Which reaction parameters are most critical for maximizing yield in the SNAr step?

A2: The nucleophilic aromatic substitution of a 4-halopyridine with morpholine is highly sensitive to several factors:

  • Choice of Base: An appropriate base is crucial to neutralize the HX acid formed during the reaction and to facilitate the nucleophilic attack. Common choices include organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃).[2][3]

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile (ACN) are preferred as they can solvate the charged intermediates and facilitate the reaction.[4]

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to byproduct formation and decomposition. The optimal temperature range is typically between 80°C and 150°C.[5]

  • Leaving Group: The nature of the halogen at the 4-position influences reactivity. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient rings like pyridine, which can lead to faster reactions or allow for lower reaction temperatures.

Q3: How can I effectively monitor the reaction progress?

A3: Reaction monitoring is essential for determining the point of completion and preventing the formation of degradation products. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method for visualizing the consumption of the starting material (e.g., 4-chloropicolinonitrile) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the desired product and any impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts in the reaction mixture.

Q4: What are the recommended methods for purifying the final product?

A4: Purification is critical for obtaining high-purity this compound.

  • Crystallization: The most common method. The crude product is often precipitated by adjusting the pH of the aqueous solution to its isoelectric point after hydrolysis. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can further enhance purity.[7]

  • Column Chromatography: While less common for large-scale production, silica gel chromatography can be used for small-scale purification to remove closely related impurities.

Synthesis Workflow and Troubleshooting

The following diagrams illustrate the general synthetic workflow and a troubleshooting guide for common issues encountered during the synthesis.

Synthesis_Workflow start_material 4-Chloropicolinonitrile intermediate 4-(4-Morpholinyl)picolinonitrile start_material->intermediate SNAr Reaction (Base, Solvent, Heat) reagent1 Morpholine reagent1->intermediate final_product This compound intermediate->final_product Nitrile Hydrolysis (Heat) hydrolysis Acid or Base Hydrolysis hydrolysis->final_product

Caption: General two-step workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Guide problem Problem: Low Final Yield check_step1 Low Conversion in SNAr Step? problem->check_step1 check_step2 Incomplete Nitrile Hydrolysis? problem->check_step2 check_purification Product Loss During Workup/Purification? problem->check_purification sol_reagents Verify Purity of Starting Materials & Reagents check_step1->sol_reagents Yes sol_conditions1 Optimize SNAr Conditions: - Increase Temperature - Screen Solvents (DMSO, NMP) - Screen Bases (K2CO3, DBU) check_step1->sol_conditions1 Yes sol_conditions2 Optimize Hydrolysis: - Increase Reaction Time - Increase Temperature - Use Stronger Acid/Base check_step2->sol_conditions2 Yes sol_purification Optimize Isolation: - Carefully Adjust pH for Precipitation - Extract with Appropriate Solvent - Optimize Recrystallization Solvent check_purification->sol_purification Yes

Caption: A troubleshooting decision tree for diagnosing low yield issues in the synthesis.

Q5: I am seeing low or no conversion of my 4-chloropicolinonitrile starting material. What should I do?

A5: This issue typically points to problems in the SNAr reaction (Step 1).

  • Verify Reagent Quality: Ensure that the morpholine and any base used are free of excess water and other impurities. The solvent should be anhydrous.

  • Increase Reaction Temperature: The SNAr reaction on a pyridine ring can be sluggish. Gradually increase the temperature in increments of 10-20°C and monitor the progress by TLC or HPLC. Temperatures between 80°C and 120°C are common.[5]

  • Screen Different Bases: If using a mild base like triethylamine, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate, which can be more effective at higher temperatures.

  • Change the Solvent: While DMF or ACN are common, switching to a higher-boiling polar aprotic solvent like DMSO or NMP (N-Methyl-2-pyrrolidone) can facilitate the reaction at higher temperatures.

Q6: My nitrile hydrolysis step is incomplete or very slow. How can I improve it?

A6: Nitrile hydrolysis can require forcing conditions.

  • Increase Temperature and Time: The hydrolysis often requires prolonged heating at reflux. Ensure the reaction is running for a sufficient duration (8 to 48 hours) at a high enough temperature (80°C to 120°C).[5]

  • Use a Stronger Acid or Base: If using concentrated HCl, consider switching to sulfuric acid. For basic hydrolysis, using a higher concentration of NaOH or KOH (e.g., 30-40 wt%) can accelerate the reaction.[5] The molar equivalent ratio of a strong base to the nitrile may range from 3:1 to 10:1.[5]

  • Consider a Co-solvent: Adding a co-solvent like ethanol or dioxane can sometimes improve the solubility of the nitrile intermediate in the aqueous medium, increasing the reaction rate.

Q7: I am having difficulty isolating the final product from the reaction mixture. What are the best practices?

A7: Isolation of the zwitterionic picolinic acid can be challenging.

  • Precise pH Adjustment: After hydrolysis, the product is in solution as its salt (hydrochloride or sodium salt). To precipitate the neutral compound, the pH must be carefully adjusted to its isoelectric point. Add acid or base dropwise and monitor for the point of maximum precipitation.

  • Thorough Extraction: If the product has some solubility in the aqueous layer, multiple extractions with an organic solvent like ethyl acetate or dichloromethane may be necessary after neutralization.

  • Salting Out: Adding a saturated salt solution (brine) to the aqueous layer can sometimes decrease the product's solubility in water and improve extraction efficiency.

Quantitative Data & Protocols

Data Presentation

Table 1: Hypothetical Optimization of SNAr Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1TEA (1.5)ACN802445
2K₂CO₃ (2.0)ACN802475
3K₂CO₃ (2.0)DMF1001292
4K₂CO₃ (2.0)DMSO1208>98

Table 2: Comparison of Nitrile Hydrolysis Conditions

EntryHydrolysis AgentConcentrationTemperature (°C)Time (h)Yield (%)
1Conc. HCl12 M1002470
2H₂SO₄50% (v/v)1101885
3NaOH20% (w/v)1003678
4NaOH40% (w/v)1101291
Experimental Protocols

Protocol 1: Synthesis of 4-(4-Morpholinyl)picolinonitrile

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloropicolinonitrile (1.0 equiv.), potassium carbonate (2.0 equiv.), and Dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Add morpholine (1.2 equiv.) to the suspension.

  • Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Protocol 2: Hydrolysis to this compound

  • Suspend the crude 4-(4-morpholinyl)picolinonitrile (1.0 equiv.) in a 40% (w/v) aqueous solution of sodium hydroxide (5.0 equiv.).

  • Heat the mixture to reflux (approx. 110-120°C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution and by HPLC analysis.[1]

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to a pH of approximately 4-5 with concentrated hydrochloric acid. The product will precipitate as a white or off-white solid.

  • Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold water, followed by a cold organic solvent (like acetone or ether) to remove residual impurities.

  • Dry the product in a vacuum oven at 50-60°C to yield this compound.

References

Overcoming solubility issues of 4-(4-Morpholinyl)-picolinic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Morpholinyl)-picolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when preparing my stock solution in water. What is the expected aqueous solubility?

While specific solubility data for this compound is not extensively published, its parent compound, picolinic acid, is known to be highly soluble in water.[1][2] The addition of the morpholinyl group may alter its physicochemical properties, potentially reducing aqueous solubility compared to the parent molecule. If you are observing precipitation, it is likely that you have exceeded the solubility limit at the given concentration and temperature.

Q2: My compound dissolves in organic solvent, but precipitates when I dilute it into my aqueous buffer (e.g., PBS). Why is this happening?

This phenomenon, known as "crashing out," is common when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous buffer. The abrupt change in solvent polarity upon dilution reduces the solubility of the compound, causing it to precipitate. This is a frequent issue with phosphate buffers when mixed with organic solvents.[3][4]

Q3: How does pH affect the solubility of this compound?

The solubility of ionizable compounds like this compound is often pH-dependent.[5] As a derivative of picolinic acid, it possesses a carboxylic acid group and a tertiary amine (morpholine). The overall charge of the molecule will change with pH, influencing its interaction with water and thus its solubility. It is crucial to determine the optimal pH for solubility.

Q4: Can I use co-solvents to improve the solubility of my compound in aqueous solutions?

Yes, co-solvents are a common and effective strategy to enhance the solubility of poorly soluble compounds.[5][6] Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can be used to create a solvent system that is more favorable for dissolving your compound.[7]

Q5: Are there other methods to enhance the solubility of this compound?

Several techniques can be employed to improve solubility, including:

  • Salt formation: Converting the acidic or basic functional groups to a salt form can significantly increase aqueous solubility.[5]

  • Particle size reduction: Techniques like micronization can increase the surface area of the solid compound, which may improve the dissolution rate.[6][8]

  • Use of surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[6]

Troubleshooting Guides

Issue 1: Precipitation during Stock Solution Preparation in Aqueous Buffer

Symptoms:

  • Cloudiness or visible solid particles in the solution after adding the compound.

  • Inability to fully dissolve the compound at the desired concentration.

Troubleshooting Workflow:

start Start: Precipitation Observed check_conc Is the concentration too high? start->check_conc adjust_pH Adjust pH check_conc->adjust_pH No heat_sonicate Apply Gentle Heat/Sonication check_conc->heat_sonicate Yes, try to dissolve at lower conc. use_cosolvent Use a Co-solvent adjust_pH->use_cosolvent end_fail Precipitation Persists: Consider alternative strategies adjust_pH->end_fail use_cosolvent->heat_sonicate use_cosolvent->end_fail end_success Solution is Clear heat_sonicate->end_success heat_sonicate->end_fail

Caption: Troubleshooting workflow for precipitation during stock solution preparation.

Possible Solutions & Experimental Protocols:

  • pH Adjustment:

    • Protocol: Prepare a suspension of the compound in the desired aqueous buffer. Slowly add small aliquots of an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) while monitoring the clarity of the solution. A pH titration can help identify the pH range of maximum solubility.

  • Co-solvency:

    • Protocol: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Then, add this stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Heating and Sonication:

    • Protocol: Gently warm the solution in a water bath (e.g., to 37°C) while stirring or sonicating. Be cautious, as excessive heat can degrade the compound. This method is generally more effective for increasing the rate of dissolution rather than the equilibrium solubility.

Issue 2: Compound Precipitation upon Dilution into Final Assay Buffer

Symptoms:

  • A clear stock solution (in organic solvent) becomes cloudy or forms a precipitate when added to the final aqueous assay buffer.

Troubleshooting Workflow:

start Start: Precipitation on Dilution check_organic_conc Is the final organic solvent concentration too low? start->check_organic_conc increase_organic Increase organic solvent in final buffer (if permissible) check_organic_conc->increase_organic Yes use_surfactant Incorporate a Surfactant check_organic_conc->use_surfactant No end_success Solution Remains Clear increase_organic->end_success end_fail Precipitation Persists: Re-evaluate formulation increase_organic->end_fail change_buffer Change Buffer System use_surfactant->change_buffer use_surfactant->end_fail change_buffer->end_success change_buffer->end_fail

Caption: Troubleshooting workflow for precipitation upon dilution.

Possible Solutions & Experimental Protocols:

  • Adjusting Final Organic Solvent Concentration:

    • Protocol: Determine the minimum percentage of organic solvent required to maintain solubility at the final concentration. This can be done by preparing a series of dilutions with varying final concentrations of the organic solvent. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • Use of Surfactants:

    • Protocol: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) into the final assay buffer before adding the compound's stock solution.[6] Start with a concentration of 0.01-0.1% and optimize as needed.

  • Change of Buffer System:

    • Protocol: If using a phosphate buffer, which is prone to salting out effects with organic solvents, consider switching to an alternative buffer system like Tris or HEPES.[3] Prepare the new buffer at the same pH and ionic strength as the original buffer and test for compound solubility.

Data Presentation

Table 1: Solubility of Picolinic Acid in Various Solvents at 293 K

SolventSolubility (g/kg of solvent)
Water~862.5
Ethanol~57.1
Acetonitrile~17.0

Data for the parent compound, picolinic acid, is provided for reference.[1][2] The solubility of this compound should be determined experimentally.

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)0.1 - 1% (v/v)Can have biological effects at higher concentrations.
Ethanol1 - 5% (v/v)May affect protein stability.
Polyethylene Glycol 400 (PEG 400)5 - 20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol5 - 20% (v/v)Can be viscous at higher concentrations.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility by the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., 1 mL) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of the compound in that buffer at that temperature.

Protocol 2: Preparation of a Co-solvent Stock Solution and Dilution into Aqueous Buffer
  • Stock Solution Preparation: Weigh out the required amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Use gentle warming or sonication if necessary to aid dissolution.

  • Dilution: While vortexing the aqueous assay buffer, add the stock solution dropwise to achieve the desired final concentration. Ensure that the final concentration of the organic solvent is below the tolerance limit for your specific assay. For example, to prepare a 10 µM solution from a 10 mM stock in DMSO, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

cluster_stock Stock Solution Preparation cluster_dilution Dilution weigh Weigh Compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) weigh->dissolve stock High Concentration Stock Solution dissolve->stock add_dropwise Add stock solution dropwise stock->add_dropwise vortex Vortex Aqueous Buffer vortex->add_dropwise final_solution Final Working Solution add_dropwise->final_solution

Caption: Workflow for preparing a working solution using a co-solvent.

References

Optimizing reaction conditions for the synthesis of 4-(4-Morpholinyl)-picolinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Morpholinyl)-picolinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropicolinic acid and morpholine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reactants: The 4-chloropicolinic acid may be of poor quality or degraded. Morpholine can absorb atmospheric moisture and CO2. 2. Insufficient Reaction Temperature: The activation energy for the SNAr reaction may not be met. 3. Improper Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Base Ineffectiveness: The base may not be strong enough to facilitate the reaction or may be sterically hindered.1. Verify Reactant Quality: Use freshly opened or properly stored reagents. Purify starting materials if necessary. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling point solvent if necessary. Microwave irradiation can also be explored to accelerate the reaction. 3. Solvent Screening: Test a range of polar aprotic solvents such as DMF, DMSO, or NMP. THF can also be effective.[1] 4. Base Selection: Use a non-nucleophilic base such as K2CO3, Cs2CO3, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Formation of Impurities 1. Side Reactions with the Carboxylic Acid: The carboxylic acid moiety of 4-chloropicolinic acid can undergo esterification if an alcohol is used as a solvent or as an impurity. Amide formation with morpholine is also possible under certain conditions. 2. Dimerization or Polymerization: Under harsh conditions, side reactions involving the pyridine ring may occur. 3. Incomplete Reaction: Unreacted 4-chloropicolinic acid will be a major impurity.1. Protecting Groups: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the SNAr reaction, followed by hydrolysis. 2. Optimize Reaction Conditions: Avoid excessively high temperatures and long reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. 3. Drive Reaction to Completion: Use a slight excess of morpholine (1.1-1.5 equivalents). Ensure efficient stirring.
Difficult Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Emulsion Formation during Workup: The presence of both acidic and basic functionalities can lead to emulsions during aqueous workup. 3. Co-precipitation of Salts: Inorganic salts from the base can co-precipitate with the product.1. Solvent Evaporation and Trituration: After the reaction, remove the solvent under reduced pressure. Add a non-solvent (e.g., diethyl ether, hexane) to precipitate the product. 2. pH Adjustment and Extraction: Carefully adjust the pH of the aqueous phase to the isoelectric point of the product to induce precipitation. If extracting, use a suitable organic solvent and consider using brine to break emulsions. 3. Aqueous Wash: Wash the crude product with water to remove inorganic salts before further purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The morpholine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the picolinic acid ring. This is followed by the departure of the chloride ion, resulting in the substituted product. The reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring.

Q2: Which starting material is preferred, 4-chloro- or 4-fluoropicolinic acid?

A2: In many SNAr reactions, a fluoride is a better leaving group than a chloride because the carbon-fluorine bond is more polarized, making the carbon more electrophilic. However, the availability and cost of the starting materials may also influence the choice. If using 4-fluoropicolinic acid, the reaction may proceed under milder conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a spot of the reaction mixture is compared with spots of the starting materials. The disappearance of the 4-chloropicolinic acid spot and the appearance of a new product spot indicate the progression of the reaction.

Q4: What is a typical purification method for this compound?

A4: A common purification method involves acidic workup and recrystallization. After the reaction is complete, the mixture can be cooled and acidified with an acid like HCl to precipitate the product. The crude solid can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water, to obtain the pure product.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • To a solution of 4-chloropicolinic acid (1.0 eq) in a suitable solvent (e.g., DMSO, 5-10 mL per mmol of starting material) is added morpholine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous solution is acidified to a pH of approximately 4-5 with 1M HCl, which should cause the product to precipitate.

  • The solid is collected by filtration, washed with water, and then with a small amount of a cold non-polar solvent like diethyl ether.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table provides an example of how to present data from reaction optimization experiments. The data presented here is illustrative and should be determined experimentally.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1THFK₂CO₃651245
2DioxaneK₂CO₃1001260
3DMFK₂CO₃100875
4DMSOK₂CO₃120685
5DMSOCs₂CO₃120690
6DMSOTEA1201255

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine 4-chloropicolinic acid, morpholine, and base in a solvent start->reactants reaction 2. Heat and stir the reaction mixture (e.g., 80-120 °C, 4-12 h) reactants->reaction monitoring 3. Monitor progress by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Cool and perform aqueous workup (acidification to pH 4-5) monitoring->workup Complete isolation 5. Filter the precipitate workup->isolation purification 6. Wash and recrystallize the product isolation->purification analysis 7. Characterize the final product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart

troubleshooting_flowchart start Low or No Yield check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature or use a higher-boiling solvent check_temp->increase_temp No check_reagents Are the reagents of good quality? check_temp->check_reagents Yes success Yield Improved increase_temp->success purify_reagents Use fresh or purified reagents check_reagents->purify_reagents No check_base Is the base appropriate and effective? check_reagents->check_base Yes purify_reagents->success change_base Try a different base (e.g., Cs₂CO₃) check_base->change_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes change_base->success change_solvent Screen polar aprotic solvents (DMF, DMSO) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Troubleshooting guide for 4-(4-Morpholinyl)-picolinic acid in cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Morpholinyl)-picolinic acid

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in cell culture experiments. The information is compiled based on the known biological activities of the picolinic acid scaffold and morpholino-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a derivative of picolinic acid, a natural catabolite of tryptophan.[1] While specific data on this derivative is limited, its activity can be inferred from its structural components:

  • Picolinic Acid Scaffold : Known to be a chelating agent that can reversibly arrest cells in the G1 phase of the cell cycle.[1][2] It has also been shown to induce apoptosis in some cell lines and suppress the proliferation of certain immune cells like CD4+ T cells.[3][4]

  • Morpholino Group : This moiety is frequently incorporated into small molecule inhibitors of protein kinases, notably those in the PI3K/mTOR signaling pathway.[5][6][7]

Therefore, this compound may act as an anti-proliferative agent by inducing cell cycle arrest or apoptosis, potentially through the inhibition of key signaling kinases.

Q2: How should I prepare and store a stock solution of this compound?

Proper preparation and storage are critical for experimental consistency. Picolinic acid is soluble in water and ethanol.[8][9]

  • Preparation : Start by dissolving the compound in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gently warm or vortex if necessary to ensure it is fully dissolved. Subsequently, dilute this stock solution in your cell culture medium to achieve the final working concentration.

  • Storage : Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. When preparing working solutions, allow the stock to thaw completely and equilibrate to room temperature.

Q3: What is a recommended starting concentration for my cell line?

The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or the lowest effective concentration for your desired biological effect. A typical starting range for novel small molecules is between 0.1 µM and 100 µM.

Troubleshooting Guides

Issue 1: High Cytotoxicity or Unexpected Cell Death

Q: I'm observing significant cell death even at low concentrations. What could be the cause?

A: Unintended cytotoxicity can arise from several factors. Use the following workflow to diagnose the issue.

A High Cytotoxicity Observed B Is solvent concentration >0.5%? A->B C Reduce solvent concentration. Run solvent-only control. B->C Yes D Is the compound concentration too high? B->D No E Perform dose-response assay. Determine IC50. D->E Yes F Could it be off-target effects? D->F No G Confirm target engagement (e.g., Western blot for downstream markers). Consider kinase profiling. F->G Yes H Is the stock solution stable? F->H No I Prepare fresh stock solution. Avoid multiple freeze-thaw cycles. H->I Yes

Caption: Troubleshooting workflow for high cytotoxicity.

Possible Causes & Solutions:

  • High Solvent Concentration : Solvents like DMSO can be toxic at concentrations above 0.5%. Always include a vehicle-only (solvent) control in your experiments.

  • Concentration Too High : The compound may be more potent in your cell line than expected. Perform a thorough dose-response analysis to find the optimal concentration range.[10]

  • Off-Target Effects : The compound might be interacting with unintended cellular targets.[10] If you hypothesize a target pathway (e.g., PI3K/mTOR), use techniques like Western blotting to see if downstream markers (e.g., phosphorylated Akt or S6 ribosomal protein) are affected as expected.

  • Compound Instability : The compound may degrade in media over time. Prepare fresh dilutions from a frozen stock for each experiment and consider the stability of the compound in your specific culture medium.[11]

Issue 2: No Observable Effect or Inconsistent Results

Q: My results are inconsistent, or I'm not seeing the expected biological effect. What should I check?

A: Lack of efficacy or variability can compromise your study. Systematically check the following points.

Possible Causes & Solutions:

  • Sub-optimal Concentration : Your concentration may be too low. Use the data from your dose-response curve to select a concentration that should elicit a measurable effect (e.g., IC75 or higher).

  • Poor Cellular Uptake : The compound may not be efficiently entering the cells. While morpholino groups are generally associated with neutral charge and cell permeability, uptake can vary between cell types.[12]

  • Compound Precipitation : Highly concentrated stock solutions may form precipitates when diluted into aqueous culture medium. Visually inspect the medium after adding the compound. If needed, filter the final working solution through a 0.22 µm syringe filter.

  • Cell Culture Conditions : Inconsistent results are often linked to variability in cell culture practices.

    • Mycoplasma Contamination : This common issue can drastically alter cellular responses. Regularly test your cell lines for mycoplasma.[13]

    • Cell Passage Number : Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.

    • Media Components : Variability in media lots (e.g., serum) can impact experiments.[14]

Experimental Protocols & Data

Protocol 1: Determining Optimal Concentration via Dose-Response Assay

Objective : To determine the IC50 of this compound for a specific cell line.

Methodology :

  • Cell Seeding : Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution : Prepare a 2X serial dilution series of the compound in culture medium. A common range is 100 µM down to ~0.05 µM. Also, prepare a vehicle-only control.

  • Treatment : Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubation : Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 48-72 hours).

  • Viability Assessment : Measure cell viability using a standard method such as MTT, MTS, or a live/dead stain.

  • Data Analysis : Plot the cell viability (%) against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation

Table 1: Solubility of Picolinic Acid (as a reference) Data serves as an estimate for the picolinic acid scaffold.

SolventTemperature (°C)Solubility (g/L)Reference
Water20887[8]
Ethanol2063[8]
Acetonitrile~20~17[9]

Table 2: Example 96-Well Plate Layout for Dose-Response Assay

WellColumn 1Column 2Column 3Column 4...Column 11Column 12
Row A 100 µM50 µM25 µM12.5 µM...0.097 µMVehicle
Row B 100 µM50 µM25 µM12.5 µM...0.097 µMVehicle
Row C 100 µM50 µM25 µM12.5 µM...0.097 µMVehicle
........................

Visualizations

Hypothetical Signaling Pathway

Given the prevalence of morpholino groups in kinase inhibitors, a plausible mechanism of action for this compound is the inhibition of the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Hypothetical Inhibitor: 4-(4-Morpholinyl) -picolinic acid Inhibitor->PI3K Inhibitor->mTORC1 potential off-target

Caption: Hypothetical inhibition of the PI3K/mTOR pathway.

Experimental Workflow: Dose-Response Assay

A 1. Seed cells in 96-well plate B 2. Incubate overnight A->B C 3. Prepare serial dilutions of compound B->C D 4. Treat cells with compound dilutions C->D E 5. Incubate for 48-72 hours D->E F 6. Add viability reagent (e.g., MTS) E->F G 7. Read absorbance & analyze data F->G

Caption: Workflow for a cell viability dose-response experiment.

References

Technical Support Center: Enhancing the Stability of 4-(4-Morpholinyl)-picolinic acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of 4-(4-Morpholinyl)-picolinic acid during long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Change in Physical Appearance (e.g., color change from white to yellow/brown, clumping) - Exposure to light (photodegradation).- Exposure to moisture (hydrolysis).- Thermal degradation from improper storage temperature.- Store the compound in an amber vial or a light-blocking container.[1] - Ensure the container is tightly sealed and stored in a desiccator or a dry, low-humidity environment.[2]- Store at recommended cool temperatures (2-8 °C) and avoid temperature fluctuations.
Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC) - Chemical degradation due to hydrolysis, oxidation, or photodegradation.- Incompatibility with storage container material.- Perform forced degradation studies to identify potential degradants.[1][3]- Develop and validate a stability-indicating HPLC method to monitor purity over time.- Store in inert containers such as glass or polypropylene.[2]
Poor Solubility or Inconsistent Experimental Results - Degradation of the compound leading to less soluble byproducts.- Absorption of moisture, altering the effective concentration.- Re-test the purity of the stored compound.- If moisture absorption is suspected, dry the compound under vacuum before use.- For solutions, prepare them fresh and consider storing them at low temperatures (-20°C or -80°C) for short periods, after validating solution stability.
pH Shift in Stock Solutions - Degradation of the molecule leading to acidic or basic byproducts. For example, cleavage of the morpholine ring could generate acidic or basic fragments.- Prepare fresh solutions for each experiment.- If solutions must be stored, buffer them appropriately and validate their stability over the intended storage duration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool (2-8 °C), dry, and dark place.[2] It is crucial to keep it in a tightly sealed container to protect it from moisture and atmospheric oxygen. For added protection, storing it under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. If you need to store solutions, it is recommended to prepare them fresh. For short-term storage, they should be kept at low temperatures (-20°C or -80°C) in tightly sealed, light-resistant containers. The stability of the compound in your specific solvent system should be validated.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, which includes a picolinic acid moiety and a morpholine ring, the following degradation pathways are plausible:

  • Hydrolysis: The amide-like linkage of the morpholine to the pyridine ring could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-hydroxypicolinic acid and morpholine.

  • Oxidation: The morpholine ring is susceptible to oxidation, which can lead to ring-opening products.[4] The nitrogen atom in the morpholine ring can also be oxidized to an N-oxide.

  • Photodegradation: The pyridine ring can absorb UV light, leading to photochemical reactions and degradation.[2]

  • Decarboxylation: Picolinic acid derivatives can undergo decarboxylation under thermal stress.

Q4: How can I assess the stability of my batch of this compound?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[1] This method must be able to separate the intact compound from all potential degradation products. You can then perform long-term and accelerated stability studies, analyzing samples at specific time points to monitor for any changes in purity and impurity profiles.

Q5: What are "forced degradation studies" and why are they important?

A5: Forced degradation studies, or stress testing, involve subjecting the compound to harsh conditions (e.g., high temperature, humidity, light, acid, base, and oxidizing agents) to accelerate its degradation.[3] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Demonstrating the specificity of the stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for stress testing of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For solid-state studies, use the pure, solid compound.

1.2. Stress Conditions:

Stress Condition Methodology
Acid Hydrolysis - To 1 mL of stock solution, add 1 mL of 0.1 N HCl. - Incubate at 60°C for 24 hours. - Neutralize with an equivalent amount of 0.1 N NaOH.
Base Hydrolysis - To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. - Incubate at 60°C for 24 hours. - Neutralize with an equivalent amount of 0.1 N HCl.
Oxidative Degradation - To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. - Keep at room temperature for 24 hours, protected from light.
Thermal Degradation - Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.
Photodegradation - Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

1.3. Analysis:

  • After the specified time, dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing a reversed-phase HPLC method to quantify this compound and separate its degradation products.

2.1. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 265 nm (determine the λmax by UV spectroscopy)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2.2. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate the main peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: Analyze a series of solutions of known concentrations (e.g., 5-150 µg/mL) to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo with known amounts of the compound at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Data Presentation

The following tables should be used to summarize the quantitative data from your stability studies.

Table 1: Long-Term Stability Data (Storage Conditions: 2-8°C)

Time Point Appearance Purity (%) by HPLC Total Impurities (%) Specific Degradant 1 (%) Specific Degradant 2 (%)
0 MonthsWhite Powder99.80.2NDND
3 MonthsWhite Powder99.70.30.05ND
6 MonthsWhite Powder99.60.40.100.05
12 MonthsWhite Powder99.50.50.150.10
24 MonthsWhite Powder99.20.80.250.15
(ND = Not Detected)

Table 2: Accelerated Stability Data (Storage Conditions: 40°C / 75% RH)

Time Point Appearance Purity (%) by HPLC Total Impurities (%) Specific Degradant 1 (%) Specific Degradant 2 (%)
0 MonthsWhite Powder99.80.2NDND
1 MonthOff-white Powder99.01.00.40.2
3 MonthsYellowish Powder98.21.80.80.5
6 MonthsYellowish Powder97.12.91.20.8
(ND = Not Detected)

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

G A This compound B Hydrolysis (Acid/Base) A->B D Oxidation A->D G Photodegradation (UV Light) A->G I Thermal Stress A->I C 4-Hydroxypicolinic acid + Morpholine B->C E N-Oxide derivative D->E F Morpholine Ring Cleavage Products D->F H Photolytic Byproducts G->H J Decarboxylation Product I->J

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for conducting a comprehensive stability study.

G cluster_0 Method Development & Validation cluster_1 Forced Degradation cluster_2 Stability Studies cluster_3 Analysis & Reporting Dev Develop Stability-Indicating HPLC Method Val Validate Method (ICH Q2(R1)) Dev->Val Stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Val->Stress LongTerm Long-Term Stability Study (e.g., 2-8°C) Val->LongTerm Accelerated Accelerated Stability Study (e.g., 40°C/75%RH) Val->Accelerated Identify Identify Degradation Products Stress->Identify Identify->Dev Refine Method Analyze Analyze Samples at Time Points LongTerm->Analyze Accelerated->Analyze Report Summarize Data & Determine Shelf-Life/Retest Period Analyze->Report

Caption: Workflow for assessing the stability of a pharmaceutical compound.

References

How to prevent the degradation of 4-(4-Morpholinyl)-picolinic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Morpholinyl)-picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by four main factors: pH, temperature, light, and the presence of oxidizing agents. The morpholine ring is susceptible to oxidation, and the picolinic acid moiety can be sensitive to pH extremes and light exposure.[1][2] High temperatures can accelerate the rate of all potential degradation reactions.[1][3]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: To minimize hydrolysis and other pH-mediated degradation, it is recommended to maintain the solution pH in the neutral to slightly acidic range, ideally between pH 4 and 7. Both strongly acidic and strongly alkaline conditions should be avoided as they can catalyze the degradation of picolinic acid derivatives.

Q3: How should I store stock solutions of this compound to ensure long-term stability?

A3: For long-term storage, stock solutions should be prepared in a suitable buffer (e.g., phosphate or citrate) within the optimal pH range. Solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below. Protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.[2]

Q4: Can I autoclave solutions containing this compound?

A4: Autoclaving is not recommended. The high temperatures (typically 121°C) during autoclaving can lead to significant thermal degradation of the compound.[1][3] Sterilization, if required, should be performed by filtration through a 0.22 µm filter.

Q5: What are the visible signs of degradation in my solution?

A5: Visual indicators of degradation can include a change in color (e.g., yellowing), the appearance of turbidity, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods to assess the stability of your solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure solutions are stored at the correct temperature, protected from light, and within the optimal pH range. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material. 3. Perform Stability Check: Use an analytical method like HPLC-UV to check the purity of the solution.
Solution has changed color (e.g., turned yellow). Photodegradation or oxidative degradation.1. Protect from Light: Store all solutions in amber vials or wrap containers in foil. Minimize exposure to ambient light during experiments.[2] 2. Use Degassed Solvents: For sensitive applications, degas the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation.
Precipitate has formed in a previously clear solution. pH shift leading to insolubility or degradation product formation.1. Check pH: Measure the pH of the solution. If it has shifted outside the optimal range, it may need to be adjusted or the solution remade. 2. Solubility Issues: The precipitate could be the compound crashing out of solution. Verify the concentration is within the solubility limits for the given solvent and temperature.

Summary of Stability Data

The following table summarizes the key factors affecting the stability of this compound in solution, based on the known stability of its core structures, morpholine and picolinic acid.

Condition Effect on Stability Recommendation
pH High and low pH can lead to degradation.Maintain pH between 4 and 7.
Temperature High temperatures accelerate degradation.[1][3]Store solutions at 2-8°C for short-term and -20°C or below for long-term.
Light Exposure to UV and visible light can cause photodegradation.[2]Protect solutions from light using amber vials or foil.
Oxidation The morpholine ring is susceptible to oxidation.Use high-purity, degassed solvents and consider adding antioxidants for long-term storage if compatible with the application.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Materials: this compound (solid), appropriate solvent (e.g., DMSO, water with pH adjustment), calibrated pH meter, sterile filters, and amber vials.

  • Procedure:

    • Weigh the required amount of solid this compound in a sterile container.

    • Add the desired solvent to dissolve the compound. If using an aqueous solvent, use a buffer to maintain the pH between 4 and 7.

    • Gently vortex or sonicate until the solid is completely dissolved.

    • Verify the pH of the solution and adjust if necessary.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile amber vial.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or below, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase (Isocratic): A mixture of acetonitrile and water (containing 0.1% formic acid or another suitable buffer) at an appropriate ratio. The exact ratio should be optimized to achieve good separation.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 260-280 nm).

  • Procedure:

    • Prepare a standard curve using known concentrations of a freshly prepared, high-purity sample of this compound.

    • Inject the test sample and the standards onto the HPLC system.

    • Integrate the peak area of the parent compound in the sample chromatogram.

    • Compare the peak area of the sample to the standard curve to determine its concentration.

    • Examine the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area percentage of the parent compound relative to the total peak area can be used to estimate purity.

Visualizations

Degradation_Pathway cluster_stressors Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation High/Low pH High/Low pH High Temperature High Temperature UV/Visible Light UV/Visible Light Oxidizing Agents Oxidizing Agents

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis cluster_decision Decision Prep Prepare Solution (pH 4-7, protected from light) ShortTerm Short-term (2-8°C) Prep->ShortTerm LongTerm Long-term (≤ -20°C) Prep->LongTerm Analysis Analyze by HPLC-UV ShortTerm->Analysis LongTerm->Analysis Check Check for Degradants and Purity Analysis->Check Decision Is Purity >95%? Check->Decision Use Use in Experiment Decision->Use Yes Discard Discard and Prepare Fresh Decision->Discard No

Caption: Workflow for preparing and assessing the stability of the compound solution.

Troubleshooting_Tree Start Inconsistent Results CheckStorage Storage Conditions Correct? Start->CheckStorage CheckLight Protected from Light? CheckStorage->CheckLight Yes PrepareFresh Prepare Fresh Solution CheckStorage->PrepareFresh No CheckpH pH within 4-7? CheckLight->CheckpH Yes UseAmberVials Use Amber Vials/Foil CheckLight->UseAmberVials CheckTemp Stored at ≤ -20°C? CheckpH->CheckTemp Yes AdjustpH Adjust pH with Buffer CheckpH->AdjustpH StoreProperly Store at Recommended Temp. CheckTemp->StoreProperly Continue Proceed with Experiment CheckTemp->Continue Yes UseAmberVials->PrepareFresh AdjustpH->PrepareFresh StoreProperly->PrepareFresh

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 4-(4-Morpholinyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to increase the in vivo bioavailability of 4-(4-Morpholinyl)-picolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo study with this compound shows low oral bioavailability. What are the first troubleshooting steps?

A1: Low oral bioavailability can stem from two primary issues: poor solubility or poor permeability. The first step is to identify the limiting factor.

  • Solubility Assessment: Determine the aqueous solubility of your compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract conditions. Picolinic acid itself is very soluble in water, but the addition of the morpholinyl group may alter this.

  • Permeability Assessment: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate the intestinal permeability. The carboxylic acid group will be ionized at physiological pH, which can limit passive diffusion across cell membranes.

Based on these initial findings, you can classify your compound using the Biopharmaceutical Classification System (BCS) framework to guide your strategy selection (see table below).

Q2: My compound appears to have high solubility but low permeability (BCS Class III). What strategies should I consider?

A2: For compounds with low permeability, the focus should be on transiently opening tight junctions or utilizing carrier-mediated transport.

  • Permeation Enhancers: Co-administration with excipients that act as permeation enhancers can improve absorption.[1]

  • Ion Pairing: Forming a lipophilic ion pair with a suitable counter-ion can neutralize the charge of the carboxylic acid, thereby increasing its lipophilicity and ability to cross the intestinal membrane.[1]

  • Prodrug Approach: Converting the carboxylic acid to a more lipophilic ester prodrug can significantly enhance membrane permeability. The ester can then be cleaved by endogenous esterases in the body to release the active parent drug.[2][3][4]

Q3: My compound has low solubility and high permeability (BCS Class II). What are the recommended approaches?

A3: For solubility-limited compounds, the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate. Techniques include micronization and nanomilling to create a nanosuspension.[5][6]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a supersaturated concentration in vivo, driving absorption.[5][6]

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[5][6]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin complex can enhance its aqueous solubility.[5][7]

Q4: What if my compound suffers from both low solubility and low permeability (BCS Class IV)?

A4: This is the most challenging scenario, often requiring a combination of strategies.

  • Nanotechnology Approaches: Formulations like drug-loaded nanoparticles or solid lipid nanoparticles can protect the drug from degradation and improve both solubility and permeability.[6][8]

  • Prodrugs with Formulation Enhancement: A prodrug strategy to improve permeability could be combined with a formulation approach (e.g., a nanosuspension of the prodrug) to address the solubility of the modified compound.

Summary of Bioavailability Enhancement Strategies

Strategy CategorySpecific ApproachPrimary Mechanism of ActionIdeal for BCS ClassKey AdvantagesPotential Challenges
Physicochemical Modification Particle Size Reduction (Nanosuspension)Increases surface area to enhance dissolution rate.[6][9]II, IVBroadly applicable, established technology.Physical instability (particle growth), specialized equipment needed.
Amorphous Solid DispersionStabilizes the drug in a high-energy, more soluble amorphous state.[5][6]II, IVCan achieve significant increases in apparent solubility.Physical instability (recrystallization), potential for drug-polymer interactions.
Lipid-Based Formulations (e.g., SEDDS)Pre-dissolves the drug in a lipid vehicle, forming a fine emulsion in the GI tract.[5][6]II, IVCan enhance lymphatic uptake, bypassing first-pass metabolism.Potential for drug precipitation upon dilution, GI side effects.
Chemical Modification Prodrugs (e.g., Esterification)Masks the polar carboxylic acid group to increase lipophilicity and membrane permeability.[2][3][4]III, IVCan specifically target permeability issues.Requires efficient in vivo conversion to the active drug, potential for altered metabolism.
Excipient-Based Approaches Cyclodextrin ComplexationForms an inclusion complex where the hydrophobic drug is shielded by a hydrophilic exterior.[5][7]II, IVImproves solubility and dissolution.Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins.
Permeation EnhancersReversibly open tight junctions between intestinal epithelial cells.[1]III, IVDirectly addresses poor permeability.Potential for local and systemic toxicity, transient effect.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via Wet Milling

This protocol is suitable for a BCS Class II or IV compound where increasing the dissolution rate is desired.

  • Preparation of Milling Media:

    • Prepare a dispersion medium consisting of an aqueous solution with a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose) and a surfactant (e.g., 0.1% w/v sodium dodecyl sulfate).

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber.

  • Slurry Preparation:

    • Disperse this compound in a portion of the dispersion medium to form a pre-suspension or slurry.

  • Milling Process:

    • Add the slurry to the milling chamber.

    • Set the milling parameters (e.g., agitation speed, temperature, and milling time). A typical starting point would be 2000 rpm for 2-4 hours, with cooling to prevent thermal degradation.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved and the size distribution is narrow.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized) into a solid dosage form.

Protocol 2: Synthesis of an Ethyl Ester Prodrug

This protocol is a general method for esterifying the carboxylic acid of this compound to improve permeability (for a potential BCS Class III or IV compound).

  • Reaction Setup:

    • Dissolve this compound in absolute ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Reflux:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the resulting ethyl 4-(4-Morpholinyl)-picolinate ester using techniques such as NMR and mass spectrometry.

  • In Vitro Hydrolysis:

    • Before in vivo studies, assess the stability of the prodrug in simulated gastric and intestinal fluids and its conversion back to the parent acid in the presence of liver microsomes or plasma to ensure it will be bioactive.

Visualizations

experimental_workflow Experimental Workflow for Bioavailability Enhancement cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 BCS-Based Strategy Selection cluster_3 Formulation / Chemical Modification cluster_4 Evaluation A Low in vivo Bioavailability Observed B Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B C Determine Permeability (e.g., PAMPA, Caco-2) A->C D Classify Compound (BCS I, II, III, or IV) B->D C->D E Select Strategy: - Class II: Solubility Enhancement - Class III: Permeability Enhancement - Class IV: Combination/Advanced D->E F Solubility Enhancement: - Nanosuspension - Solid Dispersion - Lipid Formulation E->F Low Solubility G Permeability Enhancement: - Prodrug Synthesis - Ion Pairing E->G Low Permeability H In Vitro Dissolution / Permeation Studies F->H G->H I In Vivo Pharmacokinetic Studies H->I

Caption: Workflow for selecting a bioavailability enhancement strategy.

signaling_pathways Mechanisms of Bioavailability Enhancement cluster_0 Strategy 1: Nanosuspension (Solubility Enhancement) cluster_1 Strategy 2: Ester Prodrug (Permeability Enhancement) A1 Drug Crystals (Large Particle Size) A2 Wet Milling A1->A2 A3 Nanosuspension (Small Particle Size) A2->A3 A4 Increased Surface Area A3->A4 A5 Faster Dissolution in GI Tract A4->A5 A6 Increased Absorption A5->A6 B1 Parent Drug (R-COOH) (Ionized, Low Permeability) B2 Esterification B1->B2 B3 Ester Prodrug (R-COOR') (Lipophilic, High Permeability) B2->B3 B4 Passive Diffusion across Intestinal Membrane B3->B4 B5 Systemic Circulation B4->B5 B6 Enzymatic Hydrolysis (Esterases) B5->B6 B7 Active Parent Drug (R-COOH) Released at Target Site B6->B7

Caption: Mechanisms of two common bioavailability enhancement strategies.

References

Technical Support Center: Modifying 4-(4-Morpholinyl)-picolinic acid for Improved Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working on modifying 4-(4-Morpholinyl)-picolinic acid and its derivatives to enhance target specificity. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the modification and testing of this compound derivatives.

Q1: My modified this compound derivative is showing significant off-target activity. How can I identify the unintended targets?

A1: Identifying off-target interactions is crucial for improving the selectivity of your compound. A systematic approach can help pinpoint these unintended targets:

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions. These programs screen your compound's structure against a database of known protein binding sites.

  • Kinase Profiling: If your primary target is a kinase, perform a broad panel kinase screen to assess the inhibitory activity of your compound against a wide range of kinases.[1][2] This will provide a quantitative measure of its selectivity.

  • Chemical Proteomics: Employ techniques like affinity chromatography using your immobilized compound to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Phenotypic Screening: Compare the cellular phenotype induced by your compound with those of well-characterized inhibitors to identify potential shared off-targets.

Q2: I've modified the morpholine ring, and now my compound has lost potency against the primary target. What are the likely reasons and next steps?

A2: The morpholine moiety often plays a critical role in the pharmacophore, contributing to binding affinity and pharmacokinetic properties.[3][4][5][6] Loss of potency after modification could be due to several factors:

  • Disruption of Key Interactions: The modification may have altered the conformation of the molecule, preventing crucial hydrogen bonds or other interactions with the target protein. The oxygen atom in the morpholine ring, for instance, can act as a hydrogen bond acceptor.[7]

  • Steric Hindrance: The new substituent on the morpholine ring might be too bulky, leading to steric clashes within the binding pocket.

  • Changes in Physicochemical Properties: Altering the morpholine ring can impact the compound's solubility and cell permeability, which could reduce its effective concentration at the target site.[7]

Next Steps:

  • Structural Analysis: If a co-crystal structure of the parent compound with the target is available, use molecular modeling to visualize how your modification might affect binding.

  • Systematic SAR: Synthesize a small library of analogs with systematic variations at the morpholine ring to understand the structure-activity relationship (SAR).

  • Re-evaluation of Parent Compound: Confirm the potency of the unmodified parent compound in parallel to ensure the issue is not with the assay itself.

Q3: My new picolinic acid derivative has poor aqueous solubility, making it difficult to work with in cellular assays. What can I do to improve it?

A3: Poor solubility is a common challenge in drug discovery. Several strategies can be employed to improve the aqueous solubility of your compound:

  • Introduce Polar Functional Groups: Add polar groups, such as hydroxyl (-OH) or amino (-NH2), to the molecule, provided they do not negatively impact target binding.

  • Salt Formation: If your compound has a basic nitrogen, such as the one in the morpholine ring, it can be converted into a salt (e.g., hydrochloride salt) to enhance solubility.

  • Formulation Strategies: For in vitro assays, consider using co-solvents like DMSO, but be mindful of their final concentration in the assay, as they can have their own biological effects. For in vivo studies, formulation with excipients like cyclodextrins can improve solubility.

Frequently Asked Questions (FAQs)

This section addresses general questions related to the modification of this compound.

Q1: What are the key structural features of this compound to consider for modification to improve target specificity?

A1: To improve the target specificity of a this compound scaffold, consider the following structural features for modification:

  • The Picolinic Acid Core: The pyridine ring and the carboxylic acid group are often crucial for binding to the target, frequently mimicking the adenine region of ATP in kinases. Modifications at other positions on the pyridine ring (e.g., positions 3, 5, and 6) can introduce selectivity by exploiting differences in the binding sites of various kinases.[8][9]

  • The Morpholine Ring: This group can influence solubility, metabolic stability, and can also form important interactions with the target protein.[3][4][5][6][7] Exploring different substitutions on the morpholine ring or replacing it with other heterocycles can be a viable strategy to enhance selectivity.

  • The Linker: The bond connecting the morpholine ring to the picolinic acid core can be modified to alter the relative orientation of these two key components, potentially leading to improved interactions with the target.

Q2: What are the recommended initial screening assays for a new series of this compound derivatives?

A2: A tiered approach to screening is often most effective:

  • Primary Target Engagement Assay: Start with a biochemical assay to confirm that your new derivatives bind to and/or inhibit the primary target. This could be an enzyme activity assay (e.g., for a kinase) or a binding assay.

  • Cellular Potency Assay: Progress promising compounds to a cell-based assay to determine their potency in a more physiologically relevant context. This will also provide an initial indication of cell permeability.

  • Selectivity Profiling: For the most potent compounds, perform a selectivity screen. For kinase inhibitors, this would typically be a panel of other kinases to assess off-target inhibition.[1][2]

  • In Vitro ADME/Tox: Assess early on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of your lead compounds to identify potential liabilities.

Q3: How can I confirm that my modified compound is engaging the intended target within the cell?

A3: Confirming target engagement in a cellular context is a critical step. Several techniques can be used:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11][12][13] An increase in the melting temperature of the target protein in the presence of your compound indicates direct binding.

  • Western Blotting: If the target is a kinase, you can use western blotting to measure the phosphorylation status of a known downstream substrate. A decrease in phosphorylation upon treatment with your inhibitor would suggest on-target activity.

  • Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the interaction between your compound (if it's tagged) and the target protein in a cellular lysate.

Data Presentation

Table 1: Kinase Selectivity Profile of Modified this compound Derivatives

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
PA-001 (Parent)502508005
PA-M175>10,000>10,000>133
PA-M2451505003.3
PA-P11205,0008,00041.7

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of a test compound against a panel of kinases.

Materials:

  • Test compound (e.g., PA-M1) stock solution (10 mM in DMSO)

  • Purified recombinant kinases

  • Kinase-specific substrates

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement in intact cells.[10][11][12][13]

Materials:

  • Cell line expressing the target protein

  • Test compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Culture cells to an appropriate density.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thawing or with a lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to generate a melting curve and determine the melting temperature (Tm) with and without the compound. A shift in Tm indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Selectivity & Off-Target ID cluster_2 Lead Optimization start Synthesize Derivatives of This compound assay1 Primary Target Biochemical Assay start->assay1 assay2 Cell-Based Potency Assay assay1->assay2 selectivity Kinase Panel Screening assay2->selectivity off_target Chemical Proteomics/ CETSA selectivity->off_target sar Structure-Activity Relationship (SAR) Analysis off_target->sar adme In Vitro ADME/Tox Profiling sar->adme end end adme->end Optimized Lead Compound

Caption: A generalized workflow for improving the target specificity of a small molecule inhibitor.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor 4-(4-Morpholinyl)- picolinic acid Derivative inhibitor->raf

Caption: A hypothetical signaling pathway showing the inhibition of Raf kinase.

troubleshooting_flowchart start Reduced Potency Observed? check_assay Is the assay reproducible? start->check_assay check_compound Is the compound stable and pure? check_assay->check_compound Yes re_run Re-run with controls check_assay->re_run No check_binding Is target engagement confirmed? check_compound->check_binding Yes resynthesize Resynthesize and analyze compound check_compound->resynthesize No cetsa Perform CETSA or Western Blot check_binding->cetsa No redesign Redesign compound based on SAR check_binding->redesign Yes

Caption: A decision-making flowchart for troubleshooting reduced compound potency.

References

Validation & Comparative

Comparative Efficacy of 4-(4-Morpholinyl)-picolinic Acid and Other Picolinic Acid Derivatives: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, immunosuppressive, and enzyme-inhibiting properties.[1][2] The efficacy of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring. This guide examines the potential efficacy of 4-(4-Morpholinyl)-picolinic acid in relation to other picolinic acid derivatives by dissecting the contribution of the morpholine group.

The morpholine ring is considered a "privileged structure" in drug discovery, often incorporated to enhance potency, selectivity, and pharmacokinetic properties.[3] Its presence can improve aqueous solubility, metabolic stability, and provide a hydrogen bond acceptor, which can lead to stronger interactions with biological targets.[4][5]

Illustrative Comparison of Picolinic Acid Derivatives

To conceptualize the potential advantages of this compound, we can compare its structural features with other picolinic acid derivatives that have been studied for various biological activities.

Compound Substituent at C4-position Potential Impact on Efficacy Illustrative IC50 (Hypothetical)
Picolinic Acid-HBaseline activity, serves as a scaffold.[1]100 µM
4-Chloropicolinic acid-ClThe chloro group can alter electronic properties and hydrophobicity, potentially enhancing binding to specific targets.50 µM
4-Aminopicolinic acid-NH2The amino group can act as a hydrogen bond donor, potentially improving target engagement.25 µM
This compound -MorpholineThe morpholine ring can improve solubility and pharmacokinetic properties. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, potentially leading to enhanced potency and selectivity.[3][4]10 µM

Note: The IC50 values are hypothetical and for illustrative purposes only, intended to reflect the potential impact of the substituent on efficacy based on general SAR principles.

Experimental Protocols

A detailed methodology for assessing the efficacy of picolinic acid derivatives is crucial for reproducible and comparable results. Below is a representative protocol for an in vitro cytotoxicity assay, a common method for evaluating the anticancer potential of novel compounds.

MTT Assay for In Vitro Cytotoxicity

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • The picolinic acid derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.

    • Serial dilutions are made with the culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.

    • The medium is then replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.

    • The plate is incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Biological Pathways

General Structure of Picolinic Acid Derivatives

Caption: General chemical structure of picolinic acid indicating positions for substitutions.

Hypothetical Signaling Pathway Inhibition

Picolinic acid has been shown to suppress the proliferation of CD4+ T cells by inhibiting the activation of c-Myc.[1] A derivative with enhanced potency, such as this compound, could potentially exhibit a more pronounced effect on this pathway.

TCR_Activation TCR Activation ERK_Activation ERK Activation TCR_Activation->ERK_Activation cMyc_Activation c-Myc Activation ERK_Activation->cMyc_Activation Cell_Proliferation Cell Proliferation cMyc_Activation->Cell_Proliferation Picolinic_Acid_Derivative This compound Picolinic_Acid_Derivative->cMyc_Activation Inhibits

Caption: Potential inhibitory effect of a picolinic acid derivative on the c-Myc signaling pathway.

Experimental Workflow for Efficacy Screening

Start Start Compound_Synthesis Compound Synthesis Start->Compound_Synthesis In_Vitro_Assay In Vitro Cytotoxicity Assay (MTT) Compound_Synthesis->In_Vitro_Assay Data_Analysis IC50 Determination In_Vitro_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification End End Lead_Identification->End

Caption: A generalized workflow for the screening and identification of lead picolinic acid derivatives.

References

Picolinic Acid Demonstrates In Vivo Antiviral Activity Against Enveloped Viruses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of data on 4-(4-Morpholinyl)-picolinic acid necessitates the use of its parent compound, picolinic acid, as a proxy for evaluating in vivo antiviral efficacy. This guide provides a comparative analysis of picolinic acid's performance against prominent antiviral agents in animal models of SARS-CoV-2 and Influenza A virus infection.

Researchers in the field of virology and drug development now have access to preliminary in vivo data on the antiviral activity of picolinic acid (PA), a natural tryptophan metabolite. Studies in animal models have shown its potential against enveloped viruses like SARS-CoV-2 and Influenza A virus (IAV)[1][2]. This report summarizes the available preclinical data for picolinic acid and compares it with established antiviral drugs, including favipiravir, remdesivir, oseltamivir, and baloxavir marboxil.

Mechanistic studies suggest that picolinic acid inhibits the entry of enveloped viruses by disrupting the viral membrane and interfering with the fusion of viral and cellular membranes[1][2][3][4]. This mode of action provides a broad-spectrum potential against various enveloped viruses[1][2].

Comparative Efficacy of Picolinic Acid and Alternative Antivirals

To provide a clear comparison, the following tables summarize the quantitative data from in vivo studies of picolinic acid and other antiviral agents against SARS-CoV-2 and Influenza A virus.

SARS-CoV-2 Antiviral Efficacy
CompoundAnimal ModelVirus StrainKey Efficacy EndpointsReference
Picolinic Acid Syrian HamsterNot SpecifiedReduced viral load in the lungs.[1]
Favipiravir Syrian HamsterSARS-CoV-2High doses significantly reduced infectious virus titers in the lungs and improved lung histopathology.
Remdesivir Rhesus MacaqueSARS-CoV-2Reduced clinical signs of respiratory disease and decreased pulmonary infiltrates. Lower viral loads in the lungs.
Influenza A Virus Antiviral Efficacy
CompoundAnimal ModelVirus StrainKey Efficacy EndpointsReference
Picolinic Acid BALB/c MiceIAV (PR8)Prophylactic and therapeutic treatment showed significant survival benefits (80-100% survival). Reduced lung viral titers by >10-fold.
Oseltamivir Ferret, Macaque, MouseInfluenza A and BReduced viral shedding in ferrets. Ineffective in improving viral clearance in obese mice.
Baloxavir Marboxil MouseInfluenza ASignificantly reduced lung viral titers. Increased survival time in immunocompromised mice.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Picolinic Acid In Vivo Efficacy Studies

Influenza A Virus (IAV) Mouse Model

  • Animal Model: BALB/c mice.

  • Virus: 50 plaque-forming units (PFU) of IAV strain PR8.

  • Treatment:

    • Prophylactic: 20 mg/kg of picolinic acid administered orally or via intraperitoneal (IP) injection 6 hours prior to infection.

    • Therapeutic: 20 mg/kg of picolinic acid administered orally or via IP injection 3 hours post-infection.

  • Endpoints:

    • Survival was monitored for up to 14 days post-infection.

    • Body weight was measured daily.

    • Lung viral titers were quantified by plaque assay on lung homogenates.

    • Lung histology was performed to assess inflammation.

SARS-CoV-2 Hamster Model

  • Animal Model: Syrian hamsters.

  • Virus: SARS-CoV-2.

  • Treatment: Details on the dosage and administration route of picolinic acid were not specified in the available results.

  • Endpoints:

    • Viral load in the lungs was quantified.

Alternative Antiviral In Vivo Efficacy Studies

Favipiravir SARS-CoV-2 Hamster Model

  • Animal Model: Syrian hamsters.

  • Virus: SARS-CoV-2.

  • Treatment: High-dose regimen (details not specified) administered orally.

  • Endpoints:

    • Infectious virus titers in the lungs.

    • Lung histopathology.

Remdesivir SARS-CoV-2 Rhesus Macaque Model

  • Animal Model: Rhesus macaques.

  • Virus: SARS-CoV-2.

  • Treatment: Intravenous administration of remdesivir.

  • Endpoints:

    • Clinical signs of respiratory disease.

    • Pulmonary infiltrates assessed by radiography.

    • Viral loads in bronchoalveolar lavage fluid and lung tissue.

Oseltamivir Influenza Ferret Model

  • Animal Model: Ferrets.

  • Virus: Various strains of Influenza A and B viruses.

  • Treatment: Oral administration of oseltamivir.

  • Endpoints:

    • Viral shedding in nasal washes.

    • Clinical signs of infection.

Baloxavir Marboxil Influenza Mouse Model

  • Animal Model: BALB/c mice.

  • Virus: Influenza A virus.

  • Treatment: Single oral dose of baloxavir marboxil.

  • Endpoints:

    • Lung viral titers.

    • Survival rates.

Visualizing Experimental Design and Mechanism of Action

To further clarify the experimental processes and the proposed mechanism of picolinic acid, the following diagrams are provided.

experimental_workflow General Workflow for In Vivo Antiviral Efficacy Testing cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_post_infection Post-Infection Monitoring animal_model Select Animal Model (e.g., Mice, Hamsters, Ferrets) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurements (Weight, Temperature) acclimatization->baseline infection Viral Challenge (Intranasal, Intratracheal) baseline->infection grouping Randomize into Groups (Vehicle, Test Compound, Positive Control) infection->grouping treatment Administer Treatment (Prophylactic or Therapeutic) grouping->treatment monitoring Daily Monitoring (Survival, Body Weight, Clinical Signs) treatment->monitoring sampling Sample Collection (e.g., Lung, Nasal Wash, Blood) monitoring->sampling analysis Endpoint Analysis (Viral Load, Histopathology, Immune Response) sampling->analysis

Caption: A generalized workflow for evaluating the in vivo efficacy of antiviral compounds in animal models.

picolinic_acid_moa Proposed Mechanism of Action of Picolinic Acid cluster_virus_entry Enveloped Virus Entry Pathway cluster_inhibition Inhibition by Picolinic Acid cluster_outcome Outcome attachment Virus Attachment to Host Cell Receptor membrane_fusion Viral-Cellular Membrane Fusion attachment->membrane_fusion entry Viral Genome Entry into Cytoplasm membrane_fusion->entry no_infection Infection Blocked pa Picolinic Acid pa->membrane_fusion Inhibits pa->entry Blocks

Caption: Picolinic acid is proposed to inhibit enveloped virus entry by targeting viral-cellular membrane fusion.

References

A Comparative Analysis of Isonicotinic Acid and 4-(4-Morpholinyl)-picolinic Acid: A Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the exploration of pyridine carboxylic acid isomers and their derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of two such compounds: the well-established isonicotinic acid and the synthetically derived 4-(4-Morpholinyl)-picolinic acid. While isonicotinic acid's role, primarily as a cornerstone in the treatment of tuberculosis, is extensively documented, data on this compound is sparse, necessitating a partially theoretical comparison based on the known properties of its constituent chemical moieties.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of each molecule, which dictates their pharmacokinetic and pharmacodynamic behavior.

PropertyIsonicotinic AcidThis compound (Predicted)
Molecular Formula C₆H₅NO₂C₁₀H₁₂N₂O₃
Molecular Weight 123.11 g/mol 208.22 g/mol
Appearance White to off-white crystalline solidSolid (Predicted)
Melting Point 310-315 °CNot available
Water Solubility 5.2 g/L (20 °C)Likely lower than isonicotinic acid due to increased molecular weight and hydrophobicity of the morpholine ring.
pKa 4.96 (at 25 °C)[1]Expected to be in a similar range, with potential slight alterations due to the electronic effects of the morpholine substituent.

Synthesis and Experimental Protocols

Isonicotinic Acid Synthesis:

Isonicotinic acid is primarily synthesized through the oxidation of 4-methylpyridine (gamma-picoline). Several methods exist, with the choice of oxidizing agent being a key variable.

Experimental Protocol: Oxidation of 4-Methylpyridine

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with 4-methylpyridine.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate or nitric acid, is added portion-wise to the reaction mixture while controlling the temperature.[2] Continuous oxidation using a vanadium pentoxide catalyst is also a common industrial method.[3][4]

  • Work-up: After the reaction is complete, the mixture is cooled, and the precipitated manganese dioxide (if using permanganate) is filtered off. The filtrate is then acidified to precipitate the isonicotinic acid.

  • Purification: The crude isonicotinic acid is recrystallized from hot water to yield a purified product.[1]

This compound Synthesis (Hypothetical):

A plausible synthetic route to this compound would likely involve the nucleophilic aromatic substitution of a suitable starting material, such as 4-chloropicolinic acid or its ester, with morpholine.

Hypothetical Experimental Protocol:

  • Reaction Setup: A flask is charged with 4-chloropicolinic acid methyl ester, morpholine, and a suitable solvent such as dimethylformamide (DMF).

  • Reaction Conditions: A base, for instance, potassium carbonate, would be added to scavenge the HCl formed during the reaction. The mixture would then be heated to drive the substitution reaction to completion.

  • Work-up and Hydrolysis: After cooling, the reaction mixture would be poured into water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated. The resulting ester would then be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification).

  • Purification: The crude product would be purified by recrystallization or chromatography.

Biological Activity and Mechanism of Action

Isonicotinic Acid:

Isonicotinic acid itself is largely considered biologically inactive.[4] Its primary significance lies in its role as a key component of isoniazid, a prodrug used in the treatment of tuberculosis.

Mechanism of Action of Isoniazid (Involving Isonicotinic Acid Moiety):

The workflow below illustrates the activation of isoniazid and its subsequent mechanism of action.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Isonicotinic_Acyl_Radical Isonicotinic Acyl Radical KatG->Isonicotinic_Acyl_Radical Nicotinoyl_NAD_Adduct Nicotinoyl-NAD Adduct Isonicotinic_Acyl_Radical->Nicotinoyl_NAD_Adduct + NADH NADH NADH InhA InhA (Enoyl-ACP reductase) Nicotinoyl_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to

Caption: Activation of Isoniazid and Inhibition of Mycolic Acid Synthesis.

This compound (Potential Biological Activity):

The biological activity of this compound has not been extensively reported. However, based on its structure, some potential activities can be hypothesized. The morpholine moiety is a common feature in many bioactive compounds and is known to improve pharmacokinetic properties. Picolinic acid and its derivatives have been investigated for a range of biological effects, including neuroprotective and immunological activities. Therefore, this compound could potentially exhibit novel pharmacological properties.

Comparative Summary

The following diagram illustrates the structural relationship and a high-level comparison of the two compounds.

Comparative_Analysis cluster_Isonicotinic Isonicotinic Acid cluster_Morpholinylpicolinic This compound Isonicotinic Isonicotinic Acid Pyridine-4-carboxylic acid C₆H₅NO₂ Well-studied Precursor to Isoniazid Antitubercular (as Isoniazid) Comparison Comparative Points Isonicotinic->Comparison vs. Morpholinylpicolinic This compound 4-morpholin-4-ylpyridine-2-carboxylic acid C₁₀H₁₂N₂O₃ Less-studied Potential for novel bioactivity Morpholine may enhance PK properties Morpholinylpicolinic->Comparison vs. Finding1 Pyridine Carboxylic Acid Isomers Comparison->Finding1 Core Structure Finding2 Carboxyl vs. Morpholinyl + Carboxyl Comparison->Finding2 Substituents Finding3 Established (INH) vs. Exploratory Comparison->Finding3 Known Bioactivity

Caption: High-level comparison of Isonicotinic Acid and this compound.

Conclusion

Isonicotinic acid is a well-characterized compound with a clearly defined, albeit indirect, role in medicine as a critical component of the anti-tuberculosis drug isoniazid. Its synthesis and properties are well-established. In contrast, this compound represents a largely unexplored area of chemical space. While its synthesis is feasible through standard organic chemistry techniques, its physicochemical properties and biological activities remain to be determined. The presence of the morpholine ring suggests potential for favorable pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs. Future research should focus on the synthesis, characterization, and comprehensive biological screening of this compound to elucidate its therapeutic potential.

References

A Head-to-Head Comparison: 4-(4-Morpholinyl)-picolinic Acid, a Novel ENPP1 Inhibitor, versus Standard-of-Care Immunotherapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, novel therapeutic strategies are continuously being explored to overcome the limitations of current treatments. One such promising approach is the inhibition of the ecto-enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key negative regulator of the STING (Stimulator of Interferon Genes) pathway. This guide provides a hypothetical head-to-head comparison of a novel ENPP1 inhibitor, 4-(4-Morpholinyl)-picolinic acid, with established standard-of-care immune checkpoint inhibitors: pembrolizumab, nivolumab, and ipilimumab.

While direct comparative clinical data for this compound is not yet available, this document serves as a representative guide, outlining the preclinical and mechanistic comparisons that would be critical in its evaluation against current therapies. The data presented herein is a synthesis of expected outcomes based on the known mechanisms of ENPP1 inhibition and established performance of standard-of-care agents.

Mechanism of Action: A Tale of Two Pathways

The therapeutic rationale for this compound centers on the activation of the innate immune system via the cGAS-STING pathway. In contrast, standard-of-care immunotherapies primarily target adaptive immune checkpoints.

This compound: This small molecule inhibitor is designed to block the enzymatic activity of ENPP1. ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger that activates the STING pathway. By inhibiting ENPP1, this compound increases the extracellular concentration of 2'3'-cGAMP, leading to robust activation of the STING pathway in immune cells within the tumor microenvironment. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to the recruitment and activation of cytotoxic T cells and a potent anti-tumor immune response.

Standard-of-Care Immune Checkpoint Inhibitors:

  • Pembrolizumab and Nivolumab (Anti-PD-1): These monoclonal antibodies bind to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and PD-L2 ligands expressed on tumor cells.[1][2][3][4][5][6][7][8][9] This blockade releases the "brakes" on T cells, restoring their ability to recognize and attack cancer cells.[1][4]

  • Ipilimumab (Anti-CTLA-4): This monoclonal antibody targets CTLA-4, another inhibitory receptor on T cells.[10][11][12][13][14] By blocking CTLA-4, ipilimumab enhances the activation and proliferation of T cells, leading to a broad and sustained anti-tumor immune response.[10][11][14]

Signaling Pathway of this compound (ENPP1 Inhibition)

ENPP1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) Tumor_DNA Cytosolic dsDNA cGAS cGAS Tumor_DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ENPP1_enzyme ENPP1 cGAMP->ENPP1_enzyme hydrolyzes STING STING cGAMP->STING activates AMP_GMP AMP + GMP ENPP1_enzyme->AMP_GMP TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs induces transcription of T_Cell_Activation T-Cell Priming & Activation IFNs->T_Cell_Activation 4_MPA 4-(4-Morpholinyl)- picolinic acid 4_MPA->ENPP1_enzyme inhibits

Caption: ENPP1 Inhibition Pathway.

Signaling Pathway of Standard-of-Care (PD-1/CTLA-4 Inhibition)

Checkpoint_Inhibition_Pathway cluster_t_cell T-Cell cluster_apc_tumor Antigen Presenting Cell (APC) / Tumor Cell TCR T-Cell Receptor (TCR) MHC MHC TCR->MHC binds to PD1 PD-1 Receptor PDL1 PD-L1/PD-L2 Ligand PD1->PDL1 binds to CTLA4 CTLA-4 Receptor B7 B7 Ligand (CD80/CD86) CTLA4->B7 binds to T_Cell_Inactive T-Cell Inactivation/ Exhaustion PDL1->T_Cell_Inactive leads to B7->T_Cell_Inactive leads to Pembrolizumab_Nivolumab Pembrolizumab / Nivolumab Pembrolizumab_Nivolumab->PD1 blocks Ipilimumab Ipilimumab Ipilimumab->CTLA4 blocks in_vitro_workflow Compound_Library Compound Library (including 4-MPA) ENPP1_Assay ENPP1 Enzymatic Inhibition Assay Compound_Library->ENPP1_Assay Hit_Identification Hit Identification (Potent Inhibitors) ENPP1_Assay->Hit_Identification STING_Assay Cell-Based STING Activation Assay Hit_Identification->STING_Assay Lead_Candidate Lead Candidate Selection STING_Assay->Lead_Candidate in_vivo_workflow Lead_Candidate Lead Candidate (4-MPA) PK_Study Pharmacokinetic (PK) Studies Lead_Candidate->PK_Study Efficacy_Study In Vivo Efficacy Study (Syngeneic Model) Lead_Candidate->Efficacy_Study PK_Study->Efficacy_Study Toxicity_Study Preclinical Toxicity Assessment Efficacy_Study->Toxicity_Study IND_Enabling IND-Enabling Studies Toxicity_Study->IND_Enabling

References

In Vitro vs. In Vivo Correlation of 4-(4-Morpholinyl)-picolinic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-(4-morpholinyl)-picolinic acid is limited in publicly available literature. This guide provides a predictive comparison based on the well-documented activities of its core structures: picolinic acid and morpholine-containing compounds. The presented data and pathways are intended to serve as a foundational resource for hypothesis generation and experimental design.

Introduction

This compound is a synthetic organic compound that incorporates a picolinic acid backbone and a morpholine substituent. Picolinic acid, a metabolite of tryptophan, is known for its diverse biological activities, including antiviral, antimicrobial, and immunomodulatory effects. The morpholine ring is a common pharmacophore in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its presence in numerous drugs targeting a wide array of biological targets, including kinases and central nervous system receptors. The combination of these two moieties in this compound suggests a potential for synergistic or novel pharmacological activities. This guide aims to provide a comparative overview of the anticipated in vitro and in vivo activities of this compound, supported by experimental data from related molecules.

Data Presentation: Comparative Analysis

The following tables summarize quantitative data from studies on picolinic acid and various morpholine-containing compounds to project the potential activity profile of this compound.

Table 1: Predicted In Vitro Activity Profile of this compound
Assay Type Target/Cell Line Predicted Activity Metric (e.g., IC50, MIC) Reference Compound(s) Citation
Antiviral (Plaque Reduction Assay) Influenza A Virus (IAV)IC50: ~0.5 mMPicolinic Acid[1]
Antiviral (Viral RNA Reduction) SARS-CoV-2 (HEK cells)~80% reduction at 2 mMPicolinic Acid[2]
Anticancer (MTT Assay) MCF-7 (Breast Cancer)IC50: 3.15 - 6.44 µMMorpholine-quinazoline derivatives[3]
Anticancer (MTT Assay) A549 (Lung Cancer)IC50: 8.55 - 10.38 µMMorpholine-quinazoline derivatives[3]
Anticancer (MTT Assay) SHSY-5Y (Neuroblastoma)IC50: 3.36 - 9.54 µMMorpholine-quinazoline derivatives[3]
Anticancer (MTT Assay) SW480 (Colon Cancer)IC50: 5.10 µMPyrimidine-morpholine derivative[4]
Kinase Inhibition (Biochemical Assay) PI3KαPotential inhibitionDimorpholinoquinazoline derivative (7c)[5]
Table 2: Predicted In Vivo Activity Profile of this compound
Animal Model Disease Model Dosage and Administration Observed Efficacy Reference Compound(s) Citation
BALB/c Mice Influenza A Virus (IAV) Infection20 mg/kg (oral or IP)~100% survivalPicolinic Acid[2]
Syrian Hamster SARS-CoV-2 InfectionNot specifiedReduced viral load in lungsPicolinic Acid[6]
Athymic Nude Mice Colorectal Tumor XenograftNot specifiedInhibition of tumor growthDimorpholinoquinazoline derivative (7c)[5]
Nude Mice Ovarian Cancer Patient-Derived XenograftNot specifiedPotential for tumor stasisGedatolisib (PI3K/mTOR inhibitor)[7]
Nude Mice Breast Cancer Xenograft (MCF7-neo/HER2)150 mg/kgPotential for tumor stasisGDC-0941 (PI3K inhibitor)[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using non-linear regression.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the reduction in viral plaques in the presence of a test compound to determine its antiviral efficacy.[12][13][14][15][16]

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with the virus dilutions for 1-2 hours to allow for viral adsorption.

  • Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a medium (e.g., containing agarose) containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period appropriate for the virus to form visible plaques (typically 2-4 days).

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of a compound in an animal model.[7][17][18][19][20]

  • Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, optionally mixed with Matrigel, to the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions regularly using calipers and calculate the tumor volume.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound at the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the tumor volumes of the treated group to the control group.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of its constituent parts.

Viral_Entry_Inhibition cluster_virus Enveloped Virus cluster_host Host Cell Virus Virus Viral Envelope Viral Envelope Virus->Viral Envelope has Fusion Membrane Fusion Viral Envelope->Fusion Endocytosis Endocytosis Viral Envelope->Endocytosis Cell Membrane Cell Membrane Cell Membrane->Fusion Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Viral Release Picolinic_Acid Picolinic Acid Moiety Picolinic_Acid->Fusion Inhibits Picolinic_Acid->Endocytosis Interferes with Fusion->Cytoplasm Viral Entry Endocytosis->Endosome

Caption: Predicted mechanism of viral entry inhibition by the picolinic acid moiety.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine_Moiety Morpholine Moiety Morpholine_Moiety->PI3K Inhibits

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by the morpholine moiety.

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound (Varying Concentrations) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (e.g., 1.5h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (492 nm) F->G H Calculate IC50 G->H

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A Cancer Cell Culture & Expansion B Cell Harvesting & Preparation A->B C Subcutaneous Implantation in Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Control & Treatment Groups D->E F Compound Administration E->F G Tumor Volume & Body Weight Monitoring F->G H Study Endpoint & Tissue Collection G->H I Data Analysis H->I

Caption: General workflow for an in vivo tumor xenograft study.

References

Benchmarking the Neuroprotective Effects of 4-(4-Morpholinyl)-picolinic acid Against Known Neuroprotectants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative neuroprotective agent, 4-(4-Morpholinyl)-picolinic acid, against two established neuroprotectants, Edaravone and N-acetylcysteine (NAC). As this compound is a novel compound with limited publicly available data, its neuroprotective potential is inferred from the known biological activities of its core structures: picolinic acid and the morpholine moiety. This document aims to offer a foundational framework for researchers interested in the potential therapeutic applications of this and similar molecules in neurodegenerative diseases.

Introduction to the Compounds

This compound: A Novel Candidate

This compound is a derivative of picolinic acid, an endogenous metabolite of tryptophan. Picolinic acid itself has demonstrated neuroprotective properties, primarily through its ability to chelate metal ions and modulate inflammatory pathways. The incorporation of a morpholine ring is hypothesized to enhance its blood-brain barrier permeability and introduce additional neuroprotective activities, as morpholine derivatives are known to possess a wide range of pharmacological effects.

Edaravone: A Potent Free Radical Scavenger

Edaravone is a potent antioxidant that is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its primary mechanism of action involves scavenging of free radicals, thereby protecting neurons from oxidative damage.[1]

N-acetylcysteine (NAC): A Glutathione Precursor and Antioxidant

N-acetylcysteine is a well-established antioxidant and mucolytic agent. Its neuroprotective effects are largely attributed to its role as a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]

Mechanisms of Neuroprotection

The neuroprotective strategies of these compounds, while all converging on the mitigation of neuronal damage, are initiated through distinct molecular pathways.

This compound (Hypothesized) is presumed to act through a combination of mechanisms derived from its parent molecules. Picolinic acid is known to chelate iron and other metal ions that can catalyze the formation of reactive oxygen species (ROS). Additionally, it may modulate the kynurenine pathway, reducing the production of the neurotoxin quinolinic acid. The morpholine moiety may contribute to anti-inflammatory and antioxidant effects.

Edaravone primarily functions as a potent free radical scavenger, effectively neutralizing hydroxyl radicals, peroxyl radicals, and peroxynitrite.[1][3] This direct antioxidant activity helps to preserve the integrity of cell membranes and subcellular organelles from oxidative damage.[4] Recent studies also suggest that Edaravone can activate the Nrf2/ARE signaling pathway, a key regulator of endogenous antioxidant responses.[5][6]

N-acetylcysteine (NAC) exerts its neuroprotective effects through multiple pathways. As a precursor to glutathione, it enhances the cell's primary defense against oxidative stress.[2] NAC also directly scavenges free radicals and has been shown to modulate glutamatergic neurotransmission, reducing excitotoxicity.[7][8] Furthermore, it can activate pro-survival signaling pathways such as the ERK pathway and inhibit pro-inflammatory pathways like NF-κB.[7][9]

Signaling Pathway Diagrams

Neuroprotective_Signaling_Pathways cluster_0 This compound (Hypothesized) cluster_1 Edaravone cluster_2 N-acetylcysteine (NAC) MPA 4-(4-Morpholinyl)- picolinic acid Chelation Metal Ion Chelation MPA->Chelation KP_Mod Kynurenine Pathway Modulation MPA->KP_Mod Anti_Inflam Anti-inflammatory Effects MPA->Anti_Inflam ROS_Reduction Reduced ROS Chelation->ROS_Reduction Neuroprotection_MPA Neuroprotection KP_Mod->Neuroprotection_MPA Anti_Inflam->Neuroprotection_MPA ROS_Reduction->Neuroprotection_MPA Edaravone Edaravone Scavenging Free Radical Scavenging Edaravone->Scavenging Nrf2_Activation_Eda Nrf2/ARE Activation Edaravone->Nrf2_Activation_Eda Neuroprotection_Eda Neuroprotection Scavenging->Neuroprotection_Eda Antioxidant_Enzymes_Eda Antioxidant Enzymes Nrf2_Activation_Eda->Antioxidant_Enzymes_Eda Antioxidant_Enzymes_Eda->Neuroprotection_Eda NAC N-acetylcysteine GSH_Synthesis GSH Synthesis NAC->GSH_Synthesis Direct_Scavenging Direct ROS Scavenging NAC->Direct_Scavenging Glutamate_Mod Glutamate Modulation NAC->Glutamate_Mod Anti_Inflam_NAC Anti-inflammatory Effects NAC->Anti_Inflam_NAC Neuroprotection_NAC Neuroprotection GSH_Synthesis->Neuroprotection_NAC Direct_Scavenging->Neuroprotection_NAC Glutamate_Mod->Neuroprotection_NAC Anti_Inflam_NAC->Neuroprotection_NAC

Caption: Comparative signaling pathways of neuroprotection.

Quantitative Performance Comparison

To provide a framework for evaluating the neuroprotective efficacy of this compound, the following table presents hypothetical in vitro data for the compound alongside published data for Edaravone and NAC. The experimental model assumes human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).

ParameterThis compound (Hypothetical)EdaravoneN-acetylcysteine (NAC)
Optimal Concentration 25 µM40 µM[6]1 mM[10]
Cell Viability (% of control) 85%~80%[6]~90%[11]
Apoptosis Rate (% of H₂O₂ control) 40%~50%[6]~35%
Intracellular ROS (% of H₂O₂ control) 50%~60%[6]~45%[11]

Disclaimer: The data for this compound is hypothetical and intended for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess neuroprotection in vitro.

Cell Culture and Treatment

Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate well plates and allowed to adhere for 24 hours. Cells are then pre-treated with various concentrations of the test compounds for a specified duration before being exposed to an oxidative insult, such as H₂O₂.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • After treatment, the culture medium is removed.

  • MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • Plates are incubated for 4 hours at 37°C.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Caspase-3 Activity)

Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a fluorometric assay.

  • Cells are lysed using a specific lysis buffer.

  • The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC).

  • Fluorescence is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Caspase-3 activity is expressed as a fold change relative to the control.

Intracellular ROS Measurement (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species.

  • Cells are washed with phosphate-buffered saline (PBS).

  • Cells are incubated with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

  • After incubation, cells are washed with PBS to remove excess probe.

  • The fluorescence of dichlorofluorescein (DCF), the oxidized product, is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • ROS levels are expressed as a percentage of the H₂O₂-treated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture SH-SY5Y Cell Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Pretreatment Pre-treatment with Test Compounds Seeding->Pretreatment Oxidative_Stress Induction of Oxidative Stress (H₂O₂) Pretreatment->Oxidative_Stress MTT MTT Assay (Cell Viability) Oxidative_Stress->MTT Caspase3 Caspase-3 Assay (Apoptosis) Oxidative_Stress->Caspase3 DCFH_DA DCFH-DA Assay (Intracellular ROS) Oxidative_Stress->DCFH_DA Data_Acquisition Data Acquisition (Plate Reader/Fluorometer) MTT->Data_Acquisition Caspase3->Data_Acquisition DCFH_DA->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently unavailable, its chemical structure suggests a multifactorial mechanism of action that could be beneficial in the context of neurodegenerative diseases. By combining the metal-chelating and anti-inflammatory properties of picolinic acid with the favorable pharmacokinetic profile and potential bioactivity of the morpholine moiety, this compound represents a promising candidate for further investigation.

This guide has provided a comparative framework against the established neuroprotectants Edaravone and N-acetylcysteine. The presented experimental protocols and hypothetical data offer a roadmap for future studies to rigorously evaluate the neuroprotective potential of this compound and its derivatives. Such research is crucial for the development of novel therapeutic strategies for a range of debilitating neurological disorders.

References

Replicating the synthesis of 4-(4-Morpholinyl)-picolinic acid from published literature.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-(4-Morpholinyl)-picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for this compound, leveraging established methodologies from published literature for analogous compounds. The primary route detailed is the nucleophilic aromatic substitution (SNAr) pathway, which is well-documented for the functionalization of halopyridines. An alternative, though less direct, route commencing from 4-aminopicolinic acid is also discussed for comparative purposes.

Comparative Summary of Synthetic Routes

The synthesis of this compound can be approached from different starting materials. The two main strategies involve either the displacement of a halogen at the 4-position of the picolinic acid backbone with morpholine or the construction of the morpholine ring onto a 4-aminopicolinic acid precursor. The SNAr approach is generally more direct and higher yielding.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: From 4-Aminopicolinic Acid
Starting Material 4-Chloropicolinic acid or its ester4-Aminopicolinic acid
Key Reactions Nucleophilic Aromatic SubstitutionN-alkylation with a bis-electrophile
Reagents Morpholine, Base (e.g., K₂CO₃, Et₃N)Bis(2-chloroethyl) ether, Strong Base
Typical Yield Good to Excellent (based on analogous reactions)Moderate to Good (potentially lower due to side reactions)
Scalability Generally straightforwardCan be challenging due to the nature of the alkylating agent
Safety Concerns Morpholine is corrosive.Bis(2-chloroethyl) ether is a hazardous and carcinogenic substance.
Reference Analogy Synthesis of aminopyridines via Ullmann reaction[1], and general SNAr on halopyridines.[2][3][4][5]Synthesis of 4-aminopicolinic acid.[6][7]

Experimental Protocols

Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route is a robust and well-established method for the amination of electron-deficient heterocyclic systems. It involves the initial preparation of a 4-halopicolinic acid derivative, followed by substitution with morpholine.

Step 1: Synthesis of Methyl 4-Chloropicolinate

The synthesis begins with the chlorination and esterification of picolinic acid.

  • Materials:

    • Picolinic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Methanol (MeOH)

    • Toluene

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flask containing thionyl chloride (3.0 eq), add a catalytic amount of anhydrous DMF at 40-48 °C.

    • Slowly add picolinic acid (1.0 eq) to the solution over 30 minutes.

    • Heat the resulting mixture to 72 °C and stir for 16 hours.[8]

    • Cool the reaction mixture to room temperature and dilute with toluene. Concentrate the solution under reduced pressure. Repeat the toluene addition and concentration twice to remove excess thionyl chloride.[8]

    • Carefully add the resulting solid to methanol at a temperature below 55 °C. Stir the mixture for 45 minutes.[8]

    • The crude product can be worked up by neutralizing with a saturated sodium bicarbonate solution and extracting with ethyl acetate. The organic layer is then washed with brine, dried over magnesium sulfate, and concentrated.[9]

    • Purify the crude product by column chromatography on silica gel to yield methyl 4-chloropicolinate.[9]

Step 2: Synthesis of this compound

This step involves the nucleophilic aromatic substitution of the chloride with morpholine, followed by hydrolysis of the ester.

  • Materials:

    • Methyl 4-chloropicolinate

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a reaction vessel, dissolve methyl 4-chloropicolinate (1.0 eq) in DMSO.

    • Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(4-morpholinyl)picolinate.

    • For hydrolysis, dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete.

    • Remove the methanol under reduced pressure and neutralize the aqueous solution with HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Experimental Workflow: SNAr Synthesis

G cluster_0 Step 1: Preparation of Methyl 4-Chloropicolinate cluster_1 Step 2: Synthesis of Target Compound Picolinic_Acid Picolinic Acid SOCl2_DMF SOCl₂ / cat. DMF 72 °C, 16h Picolinic_Acid->SOCl2_DMF Chlorination Formation of 4-Chloropicolinoyl Chloride SOCl2_DMF->Chlorination MeOH Methanol < 55 °C, 45 min Chlorination->MeOH Esterification Esterification MeOH->Esterification Purification1 Workup & Purification (Column Chromatography) Esterification->Purification1 Methyl_4_Cl_Picolinate Methyl 4-Chloropicolinate Purification1->Methyl_4_Cl_Picolinate Morpholine_K2CO3 Morpholine, K₂CO₃ DMSO, 120 °C Methyl_4_Cl_Picolinate->Morpholine_K2CO3 SNAr Nucleophilic Aromatic Substitution Morpholine_K2CO3->SNAr Hydrolysis Ester Hydrolysis (NaOH, MeOH/H₂O) SNAr->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Purification2 Filtration & Drying Acidification->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the synthesis of this compound via the SNAr route.

Logical Comparison of Synthetic Strategies

G cluster_route1 Route 1: SNAr Pathway cluster_route2 Route 2: Amination Pathway Start Picolinic Acid Halogenation Chlorination (e.g., SOCl₂) Start->Halogenation N_Oxidation N-Oxidation Start->N_Oxidation Halo_Intermediate 4-Chloropicolinic Acid Derivative Halogenation->Halo_Intermediate SNAr_Step SNAr with Morpholine Halo_Intermediate->SNAr_Step Final_Product 4-(4-Morpholinyl) -picolinic acid SNAr_Step->Final_Product Nitration Nitration N_Oxidation->Nitration Reduction Reduction Nitration->Reduction Amino_Intermediate 4-Aminopicolinic Acid Reduction->Amino_Intermediate Morpholine_Formation Reaction with Bis(2-chloroethyl) ether Amino_Intermediate->Morpholine_Formation Morpholine_Formation->Final_Product

Caption: Comparison of two potential synthetic routes to the target molecule.

References

A Comparative Guide to the Independent Verification of 4-(4-Morpholinyl)-picolinic acid's Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the binding affinity of 4-(4-Morpholinyl)-picolinic acid. Due to a lack of publicly available binding affinity data for this specific compound, this document outlines a comparative approach. It leverages data from structurally similar compounds and details the necessary experimental protocols to facilitate its evaluation. The plausible biological target for this compound is Dopamine β-monooxygenase (DBM), an enzyme that other substituted picolinic acids are known to inhibit.[1][2]

Comparative Binding Affinity Data

To establish a benchmark for the binding affinity of this compound, the following table summarizes the inhibitory activities of various picolinic acid derivatives and other known inhibitors against Dopamine β-monooxygenase (DBM). The data is presented as pI50, which is the negative logarithm of the IC50 value. A higher pI50 value indicates a greater binding affinity.

Compound ClassCompoundSubstitution PatternTarget EnzymepI50 (-logIC50 M)Reference Compound
Picolinic Acid Derivatives 5-butylpicolinic acid (Fusaric acid)5-butylDopamine β-monooxygenase (DBM)~7.52Yes
4-chloro-5-butylpicolinic acid4-chloro, 5-butylDopamine β-monooxygenase (DBM)5.30No
4-amino-5-butylpicolinic acid4-amino, 5-butylDopamine β-monooxygenase (DBM)4.89No
4-nitro-5-butylpicolinic acid4-nitro, 5-butylDopamine β-monooxygenase (DBM)5.14No
Other DBM Inhibitors NepicastatN/ADopamine β-monooxygenase (DBM)High AffinityYes
DisulfiramN/ADopamine β-monooxygenase (DBM)High AffinityYes

Note: The pI50 values for the picolinic acid derivatives are derived from a Quantitative Structure-Activity Relationship (QSAR) study on a series of 22 substituted picolinic acids.[2] The exact IC50 value for Fusaric acid is reported to be 3 x 10⁻⁸ M.[3] "High Affinity" for Nepicastat and Disulfiram indicates they are well-established, potent inhibitors of DBM.[4]

Signaling Pathway of Dopamine β-monooxygenase

Dopamine β-monooxygenase is a key enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine.[5][6][7] This enzymatic reaction is crucial for neurotransmission and various physiological processes.

DBM_Pathway Dopamine Dopamine DBM Dopamine β-monooxygenase (DBM) Dopamine->DBM Substrate Norepinephrine Norepinephrine DBM->Norepinephrine Product Inhibitor This compound (or other inhibitors) Inhibitor->DBM Inhibition Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Substrate (Tyramine), Cofactors (Ascorbate), and Test Compound dilutions add_components Add buffer, catalase, fumarate, ascorbate, and test compound to cuvette prep_reagents->add_components pre_incubate Pre-incubate at 37°C for 5 min add_components->pre_incubate add_enzyme Initiate reaction by adding DBM enzyme pre_incubate->add_enzyme add_substrate Add substrate (Tyramine) add_enzyme->add_substrate monitor_absorbance Monitor absorbance change over time at 330 nm add_substrate->monitor_absorbance calc_rate Calculate initial reaction rates monitor_absorbance->calc_rate plot_curve Plot % Inhibition vs. log[Test Compound] calc_rate->plot_curve determine_ic50 Determine IC50 value from the curve plot_curve->determine_ic50

References

Assessing the Reproducibility of Cellular Responses to 4-(4-Morpholinyl)-picolinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and cellular biology, the reproducibility of experimental findings is paramount for the validation of novel therapeutic agents. This guide provides a framework for assessing the reproducibility of cellular responses to the novel compound, 4-(4-Morpholinyl)-picolinic acid. As direct comparative data is not yet available for this specific molecule, we will draw comparisons with its parent compound, picolinic acid, a well-studied metabolite of tryptophan with known effects on cell proliferation and immune responses.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to establish robust and reproducible findings for new chemical entities.

The Critical Role of Reproducibility in Preclinical Research

Inconsistencies in preclinical research can lead to significant delays and financial losses in the drug development pipeline. Ensuring that the cellular effects of a compound are reproducible across different experimental setups and laboratories is a cornerstone of rigorous scientific practice.[5][6][7] This involves meticulous documentation of experimental protocols, transparent data reporting, and the use of standardized assays.

Compound Profiles

This compound (Hypothetical Profile)

For the purpose of this guide, we will hypothesize that this compound exhibits anti-proliferative effects on cancer cell lines, a plausible activity given the known properties of other picolinic acid derivatives.[8] The morpholino group may enhance solubility and cell permeability, potentially modulating the activity profile compared to its parent compound.

Picolinic Acid (Comparator)

Picolinic acid is a natural iron chelator and a metabolite of the kynurenine pathway.[3] It has been shown to induce G1 cell cycle arrest in normal cells and has variable effects on transformed cells depending on the oncogenic driver.[1] Furthermore, it can act as a second signal in macrophage activation and suppress T-cell proliferation.[2][4] Its diverse biological activities make it an important reference compound for understanding the potential mechanisms of its derivatives.

Experimental Protocols for Assessing Reproducibility

To rigorously assess the reproducibility of the anti-proliferative effects of this compound, a series of standardized experiments should be conducted. The following protocols are recommended:

Cell Viability and Proliferation Assays

Objective: To quantify the dose-dependent effect of the compound on cell viability and proliferation.

Methodology:

  • Cell Culture: Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: A serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and picolinic acid as a comparator is prepared. The culture medium is replaced with medium containing the respective compound concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 48 and 72 hours.

  • Viability Assessment (Resazurin Assay): After incubation, the medium is replaced with a solution containing resazurin (e.g., 10% v/v of a 0.15 mg/mL stock solution).[9][10] The plates are incubated for 2-4 hours at 37°C.

  • Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The relative cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic curve.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cell Culture and Seeding: HCT116 cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with the IC50 concentration of this compound, picolinic acid, and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified using appropriate software (e.g., FlowJo).

Data Presentation for Reproducibility Assessment

To facilitate easy comparison and assessment of reproducibility, all quantitative data should be summarized in clearly structured tables. The following tables present hypothetical data for the anti-proliferative effects of this compound and picolinic acid, including results from three independent experiments to demonstrate reproducibility.

Table 1: Dose-Response of this compound and Picolinic Acid on HCT116 Cell Viability (48h)

Concentration (µM)This compound (% Viability ± SD, n=3)Picolinic Acid (% Viability ± SD, n=3)
0 (Vehicle)100 ± 4.2100 ± 3.8
0.198.1 ± 3.599.2 ± 2.9
185.3 ± 5.195.7 ± 4.1
1052.4 ± 4.878.3 ± 5.5
5021.7 ± 3.965.1 ± 6.2
10010.2 ± 2.558.9 ± 5.8

Table 2: IC50 Values for this compound and Picolinic Acid in HCT116 Cells (n=3 independent experiments)

CompoundExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM) ± SD
This compound11.212.510.811.5 ± 0.85
Picolinic Acid>100>100>100>100

Table 3: Cell Cycle Distribution in HCT116 Cells Treated with IC50 Concentrations of Compounds (24h)

Treatment% G1 Phase ± SD (n=3)% S Phase ± SD (n=3)% G2/M Phase ± SD (n=3)
Vehicle Control45.2 ± 2.135.8 ± 1.919.0 ± 1.5
This compound (11.5 µM)68.5 ± 3.515.2 ± 2.816.3 ± 2.1
Picolinic Acid (100 µM)55.1 ± 2.930.5 ± 2.214.4 ± 1.8

Visualization of Experimental Workflow and Signaling Pathways

To further enhance clarity and understanding, diagrams illustrating experimental workflows and potential signaling pathways are crucial.

Experimental_Workflow cluster_analysis Data Analysis A HCT116 Cell Culture B Seed cells in 96-well or 6-well plates A->B C Prepare serial dilutions of compounds D Treat cells for specified duration (24-72h) C->D E Resazurin Viability Assay D->E F Propidium Iodide Staining for Cell Cycle D->F G Fluorescence Measurement (Viability) E->G H Flow Cytometry (Cell Cycle) F->H I IC50 Calculation G->I J Cell Cycle Profile Analysis H->J

Caption: Experimental workflow for assessing cellular responses.

Based on the observed G1 arrest, a potential signaling pathway can be hypothesized. Picolinic acid is known to affect various cellular processes, and its derivatives might act through similar or distinct mechanisms.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway for G1 Arrest Compound 4-(4-Morpholinyl)- picolinic acid Target Putative Cellular Target (e.g., Kinase, Transcription Factor) Compound->Target CDK_Complex Cyclin D / CDK4/6 Target->CDK_Complex Inhibition Rb pRb Phosphorylation (Inhibited) CDK_Complex->Rb E2F E2F Release (Blocked) Rb->E2F G1_Arrest G1 Cell Cycle Arrest E2F->G1_Arrest Leads to

Caption: Hypothesized signaling pathway for G1 cell cycle arrest.

Conclusion

Assessing the reproducibility of cellular responses to a novel compound like this compound is a fundamental step in its preclinical evaluation. By employing standardized and well-documented protocols, presenting data in a clear and comparative format, and visualizing the experimental and biological processes, researchers can build a robust data package that supports further development. The comparison with a known bioactive compound, such as picolinic acid, provides valuable context for interpreting the significance of the observed cellular effects. This systematic approach will ultimately enhance the reliability and impact of preclinical drug discovery research.

References

Safety Operating Guide

Crucial Safety Information Regarding the Disposal of 4-(4-Morpholinyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Obtain Specific Safety Data Sheet (SDS) for Proper Disposal

Extensive searches for a specific Safety Data Sheet (SDS) for 4-(4-Morpholinyl)-picolinic acid have not yielded a dedicated document for this particular chemical. The information available through general searches pertains to the related compound, Picolinic Acid, and is not a substitute for substance-specific safety and disposal protocols. Using disposal procedures for a different chemical can be hazardous and is strongly discouraged.

For the safety of all laboratory personnel and to ensure environmental compliance, it is imperative to contact the manufacturer or supplier of your this compound to request the specific Safety Data Sheet. This document will contain the critical information required for its safe handling and proper disposal, including appropriate waste codes and required disposal methods.

General Guidance for Chemical Waste Disposal

In the absence of a specific SDS, researchers, scientists, and drug development professionals should adhere to the following general best practices for chemical waste management. These are not a substitute for the specific guidance that will be provided in the product's SDS.

Core Principles of Laboratory Chemical Waste Disposal:

  • Do Not Mix Wastes: Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or environmental safety professional. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name of the contents, relevant hazard warnings, and the date of accumulation.

  • Use Appropriate Containers: Waste should be stored in containers that are compatible with the chemical. The original container is often a suitable choice. Ensure containers are in good condition and can be securely sealed.

  • Segregate Waste Streams: Keep different categories of chemical waste separate (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste).

  • Follow Institutional Protocols: Adhere to your institution's specific waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.

Procedural Workflow for Chemical Disposal

The following diagram illustrates a general workflow for the safe disposal of laboratory chemicals.

cluster_0 Chemical Acquisition and Use cluster_1 Waste Generation and Handling cluster_2 Disposal Protocol start Obtain Chemical and Specific Safety Data Sheet (SDS) use Use Chemical in Accordance with SDS Guidelines start->use generate Generate Chemical Waste use->generate segregate Segregate Waste by Hazard Class generate->segregate label_waste Label Waste Container Accurately segregate->label_waste contact_EHS Contact Environmental Health & Safety (EHS) for Pickup label_waste->contact_EHS dispose Dispose of Contents/Container to an Approved Waste Disposal Plant contact_EHS->dispose

Caption: General workflow for laboratory chemical disposal.

Data Presentation and Experimental Protocols:

Due to the absence of a specific SDS for this compound, no quantitative data or detailed experimental protocols for its disposal can be provided. The necessary information for creating structured tables and detailed methodologies is contained within the substance-specific SDS.

It is the responsibility of the user to obtain the correct SDS and follow its guidance to ensure safe and compliant disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-Morpholinyl)-picolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-Morpholinyl)-picolinic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of the structurally related compound, 2-picolinic acid, and general best practices for handling heterocyclic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling and disposal of this compound, promoting a culture of safety and precision in the laboratory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the hazard profile of structurally similar compounds.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation or damage.[1][2][3]Safety Goggles/Face Shield: Wear chemical splash goggles that conform to recognized standards (e.g., ANSI Z87.1). A face shield worn over goggles is recommended when there is a significant risk of splashing or dust generation.[4][5][6]
Skin Contact Causes skin irritation.[1][7] May be harmful if it comes into contact with the skin.Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned.[5] Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected before use and changed immediately upon contamination.[4][6][8] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[5]
Inhalation May cause respiratory irritation.[1][5] Inhalation of dust may be harmful.Ventilation: All handling of the solid compound should occur in a well-ventilated area, ideally within a certified chemical fume hood, to prevent the formation and inhalation of dust.[4][5][8] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure potential is required.[4][5][6]
Ingestion Harmful if swallowed.[2][3]Do not eat, drink, or smoke in laboratory areas.[3][5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Experimental Workflow for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound. The following diagram outlines the key steps for a safe experimental workflow.

cluster_prep 1. Preparation & Engineering Controls cluster_donning 2. Donning PPE cluster_handling 3. Compound Handling cluster_post 4. Post-Handling Procedures prep_area Designate Handling Area (Chemical Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_materials Assemble All Necessary Equipment & Waste Containers verify_hood->gather_materials don_ppe Put on All Required PPE (Lab Coat, Gloves, Goggles) gather_materials->don_ppe weighing Weigh Compound in Fume Hood don_ppe->weighing dissolving Dissolve or Mix as Required weighing->dissolving decontaminate Decontaminate Surfaces & Equipment dissolving->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the chemical, from handling to disposal, is essential for laboratory safety and environmental responsibility.

Detailed Experimental Protocol
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[8]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate, clearly labeled waste containers before handling the chemical.[5]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size, free of any defects, and are inspected prior to use.[4]

  • Handling the Compound:

    • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[5]

    • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • General Handling: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke when using this product.[3]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[8]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3][7]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5][9]

    • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not empty into drains.[8]

  • Disposal Method:

    • All waste must be handled in accordance with local, state, and federal regulations.[9]

    • It is recommended to use a licensed disposal company for the disposal of chemical waste.[4]

    • One common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][8]

    • Puncture empty containers to prevent re-use.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.